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Core Science & Biosynthesis

Foundational

Methyl Cinnoline-5-carboxylate: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of Methyl cinnoline-5-carboxylate , a heterocyclic scaffold increasingly utilized in medicinal chemistry for its bioisosteric properties and utility in fragment-based dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl cinnoline-5-carboxylate , a heterocyclic scaffold increasingly utilized in medicinal chemistry for its bioisosteric properties and utility in fragment-based drug discovery (FBDD).

Compound Identity & Core Data

Methyl cinnoline-5-carboxylate is a substituted cinnoline derivative characterized by a methyl ester group at the C5 position of the 1,2-diazanaphthalene ring system. While the parent acid is indexed, the methyl ester is often treated as a transient synthetic intermediate or a custom-manufactured building block in high-throughput screening libraries.

Parameter Technical Specification
Chemical Name Methyl cinnoline-5-carboxylate
Parent Acid CAS 1889940-89-9 (Cinnoline-5-carboxylic acid)
Ester CAS Not widely indexed (Refer to Catalog ID: BD00743150 for sourcing)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES COC(=O)C1=CC=CC2=NN=CC=C12
Solubility High in DMSO, DCM, MeOH; Low in Water
Appearance Pale yellow to off-white solid (Typical of cinnoline esters)

Synthetic Methodologies

In drug development, the synthesis of methyl cinnoline-5-carboxylate is approached via two primary pathways: Direct Esterification (for small-scale derivatization) and Palladium-Catalyzed Carbonylation (for library synthesis from halo-precursors).

Method A: Pd-Catalyzed Carbonylation (The "MedChem" Route)

This method is preferred in industrial settings because it allows for the introduction of the ester moiety late in the synthesis, utilizing 5-bromocinnoline as a versatile precursor.

Reaction Logic: The reaction utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into the Ar-Br bond, followed by nucleophilic attack by methanol. This avoids the harsh conditions of oxidation required to generate the carboxylic acid from a methyl precursor.

Protocol:

  • Reagents: 5-Bromocinnoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol%), Triethylamine (2.0 eq), Methanol (excess/solvent).

  • Conditions: CO atmosphere (balloon or 5 bar pressure), 80°C, 12 hours.

  • Step-by-Step:

    • Charge a pressure vessel with 5-bromocinnoline, Pd(OAc)₂, and dppf.

    • Add anhydrous Methanol (0.1 M concentration relative to substrate) and Triethylamine.

    • Purge the vessel with Nitrogen (3x), then charge with CO gas.

    • Heat to 80°C with vigorous stirring.

    • Workup: Cool to RT, vent CO (in a fume hood), filter through Celite to remove Pd black, and concentrate the filtrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Acid Esterification (The "Standard" Route)

Used when Cinnoline-5-carboxylic acid (CAS 1889940-89-9) is available.

Protocol:

  • Dissolve Cinnoline-5-carboxylic acid (1.0 eq) in anhydrous Methanol.

  • Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise at 0°C.

  • Reflux for 3 hours.

  • Concentrate in vacuo to yield the hydrochloride salt or neutralize with NaHCO₃ for the free base.

Visualization: Synthetic Pathways

SynthesisPathways Br 5-Bromocinnoline Target Methyl cinnoline-5-carboxylate Br->Target Pd(OAc)2, dppf CO, MeOH, Et3N Carbonylation Acid Cinnoline-5-carboxylic acid (CAS 1889940-89-9) Acid->Target SOCl2, MeOH Reflux Fischer Esterification

Figure 1: Dual synthetic pathways for accessing Methyl cinnoline-5-carboxylate.

Chemical Properties & Reactivity Profile

The cinnoline core is electron-deficient due to the 1,2-diaza moiety. The addition of an electron-withdrawing ester at C5 further deactivates the ring toward electrophilic attack but activates it for specific nucleophilic transformations.

Electrophilic Aromatic Substitution (EAS)
  • Nitration/Bromination: The C5-ester deactivates the benzenoid ring (C5-C8). Consequently, EAS is difficult and, if forced, will likely occur at the C8 position (least deactivated site on the benzenoid ring) or the C3 position of the pyridazine ring if conditions allow.

  • Strategic Implication: Do not attempt to functionalize the C6 or C7 positions via standard EAS after the ester is installed.

Nucleophilic Attack & Reduction
  • N1/N2 Reduction: The N=N bond is susceptible to reduction. Catalytic hydrogenation (H₂/Pd-C) can reduce the cinnoline to 1,4-dihydrocinnoline or, under vigorous conditions, cleave the N-N bond to yield indole derivatives (a common degradation pathway).

  • C4-Attack: The C4 position is highly electrophilic. Grignard reagents or organolithiums often attack C4, leading to 4-substituted-1,4-dihydrocinnolines, which must be re-oxidized (e.g., with MnO₂) to restore aromaticity.

Visualization: Reactivity Map

Reactivity Center Methyl cinnoline-5-carboxylate Red Reduction (H2/Pd) Yields: 1,4-Dihydrocinnoline or Indole derivatives Center->Red Nu Nucleophilic Attack (R-MgBr) Target: C4 Position Yields: 4-R-substituted derivatives Center->Nu EAS Electrophilic Substitution Target: C8 Position (Minor) (Ring is deactivated) Center->EAS Hyd Hydrolysis (LiOH) Yields: Cinnoline-5-carboxylic acid Center->Hyd

Figure 2: Reactivity profile highlighting the susceptibility of the C4 position and N-N bond.

Medicinal Chemistry Applications

Methyl cinnoline-5-carboxylate serves as a critical bioisostere for quinoline-5-carboxylates and isoquinoline-5-carboxylates.

  • Kinase Inhibition: The N1/N2 atoms provide unique hydrogen bond acceptor vectors that differ from the single nitrogen in quinolines. This can improve selectivity in ATP-competitive kinase inhibitors by altering the water network within the binding pocket.

  • Solubility Enhancement: The high polarity of the diazine ring typically confers better aqueous solubility compared to the corresponding naphthalene or quinoline analogs, improving the ADME profile of lead compounds.

  • Fragment-Based Discovery: As a low-molecular-weight fragment (MW < 200), it is an ideal starting point for "Fragment Growing" strategies. The ester group provides a convenient handle for amidation to generate diverse libraries.

Safety & Handling Protocol

  • Hazard Identification: Cinnolines are potential irritants. As a methyl ester, this compound may hydrolyze in vivo to release methanol and the parent acid.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester is stable, but the cinnoline ring can be light-sensitive over prolonged periods.

  • Disposal: Treat as hazardous organic waste containing nitrogen. Do not mix with strong oxidizing agents (e.g., peroxides) due to the oxidizable N-N bond.

References

  • Palladium-Catalyzed Carbonylation of Aryl Halides. Organic Chemistry Portal. A standard protocol for converting Ar-Br to Ar-COOMe. Available at: [Link]

Exploratory

A Tale of Two Scaffolds: A Structural and Electronic Comparison of Methyl Cinnoline-5-carboxylate and Quinoline-5-carboxylate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The subtle interplay of heteroatom position, electronic distribution, and three-dimensional shape dictates everything from target engagement to metabolic fate. This guide provides a deep dive into the comparative analysis of two closely related yet distinct bicyclic heteroaromatic systems: methyl cinnoline-5-carboxylate and quinoline-5-carboxylate. As isosteres, their comparison offers valuable insights into the strategic application of aza-substitution to fine-tune molecular properties for optimal therapeutic outcomes.

Cinnoline (1,2-benzodiazine) and quinoline (1-azanaphthalene) are both bicyclic aromatic heterocycles, but the introduction of an adjacent nitrogen atom at the 2-position in the cinnoline ring imparts significant changes to its electronic and physicochemical properties.[1][2] This guide will explore these differences in detail, providing a framework for understanding when and why the substitution of a quinoline core for a cinnoline scaffold—or vice versa—can be a pivotal move in a drug discovery program. We will delve into their structural nuances, comparative electronic landscapes, synthetic accessibility, and the downstream implications for drug design, particularly in the context of kinase inhibition.

Part 1: The Core Structural and Physicochemical Landscape

The foundational differences between methyl cinnoline-5-carboxylate and quinoline-5-carboxylate begin with the arrangement of nitrogen atoms in the heterocyclic ring. This seemingly minor change creates a cascade of effects on the molecules' geometry, polarity, and ability to interact with their environment.

Structural Comparison

Below is a table summarizing the predicted key structural and physicochemical parameters for both molecules. These values are essential for understanding their relative behavior in biological systems.

PropertyMethyl Cinnoline-5-carboxylate (Predicted)Methyl Quinoline-5-carboxylate (Experimental/Predicted)Reference
Molecular Formula C₁₁H₈N₂O₂C₁₁H₉NO₂[3][4]
Molecular Weight 200.19 g/mol 187.19 g/mol [3][4]
logP (Octanol/Water) ~1.8 - 2.22.15[5]
Topological Polar Surface Area (TPSA) 54.9 Ų39.8 Ų
Dipole Moment Higher (due to adjacent nitrogens)Lower
pKa (of parent heterocycle) 2.64 (Cinnoline)4.85 (Quinoline)[6][7]

The most striking difference lies in the basicity of the parent heterocycles. Cinnoline is significantly less basic than quinoline due to the inductive electron-withdrawing effect of the adjacent N2 atom.[6][7] This has profound implications for the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and the potential for ionic interactions with biological targets. The increased topological polar surface area (TPSA) of the cinnoline derivative also suggests a greater potential for hydrogen bonding interactions, which could be advantageous for target binding but may also impact membrane permeability.

Electronic Properties: A Comparative Analysis

The electronic landscape of a molecule is a critical determinant of its reactivity and intermolecular interactions. The arrangement of nitrogen atoms in cinnoline versus quinoline leads to distinct electronic distributions, which can be visualized through molecular electrostatic potential (MEP) maps and analyzed by examining frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP):

MEP maps illustrate the charge distribution across a molecule, highlighting regions of positive (electron-poor) and negative (electron-rich) potential. In quinoline, the nitrogen atom is the primary site of negative electrostatic potential, making it a hydrogen bond acceptor. In cinnoline, the two adjacent nitrogen atoms create a more diffuse region of negative potential, which can alter the directionality and strength of hydrogen bonds.

G cluster_quinoline Quinoline-5-carboxylate cluster_cinnoline Cinnoline-5-carboxylate quinoline_structure Quinoline Ring (N at position 1) quinoline_mep MEP: Localized negative potential on N1 quinoline_structure->quinoline_mep quinoline_h_bond Acts as a primary hydrogen bond acceptor quinoline_mep->quinoline_h_bond quinoline_reactivity Electrophilic substitution favored on benzo ring quinoline_h_bond->quinoline_reactivity cinnoline_reactivity Modified reactivity due to inductive effect of N2 quinoline_reactivity->cinnoline_reactivity Bioisosteric Replacement cinnoline_structure Cinnoline Ring (N at positions 1 and 2) cinnoline_mep MEP: Diffuse negative potential across N1-N2 cinnoline_structure->cinnoline_mep cinnoline_h_bond Altered hydrogen bonding geometry and strength cinnoline_mep->cinnoline_h_bond cinnoline_h_bond->cinnoline_reactivity

Caption: Comparative electronic features of quinoline and cinnoline.

Frontier Molecular Orbitals (HOMO/LUMO):

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. Computational studies on quinoline derivatives have provided insights into these parameters.[8] While specific data for methyl cinnoline-5-carboxylate is sparse, the introduction of the second nitrogen atom is expected to lower the energy of the LUMO, potentially making the cinnoline ring more susceptible to nucleophilic attack and altering its charge-transfer properties.

Part 2: Synthetic Strategies and Accessibility

The feasibility of incorporating a scaffold into a drug discovery campaign is heavily dependent on its synthetic tractability. Both quinoline and cinnoline cores can be accessed through a variety of established synthetic routes, though the specifics for the 5-carboxy-substituted derivatives require careful consideration.

Synthesis of Methyl Quinoline-5-carboxylate

The synthesis of quinoline-5-carboxylic acid can be achieved via the Skraup synthesis, a classic method for quinoline formation.[9][10]

Experimental Protocol: Synthesis of Quinoline-5-carboxylic Acid (via Skraup Synthesis)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagents: To the flask, add 3-aminobenzoic acid, glycerol, and a mild oxidizing agent such as 3-nitrobenzoic acid.

  • Acid Catalyst: Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to approximately 150 °C for several hours. The reaction is highly exothermic and should be carefully monitored.[11]

  • Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude quinoline-5-carboxylic acid is collected by filtration and can be purified by recrystallization.

Experimental Protocol: Esterification to Methyl Quinoline-5-carboxylate

  • Reaction Setup: Suspend quinoline-5-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Heating: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[11]

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl quinoline-5-carboxylate, which can be further purified by column chromatography.

G cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Esterification A 3-Aminobenzoic Acid + Glycerol C Heat (150°C) A->C B H₂SO₄, Oxidizing Agent B->C D Quinoline-5-carboxylic Acid C->D E Quinoline-5-carboxylic Acid G Reflux E->G F Methanol, H₂SO₄ (cat.) F->G H Methyl Quinoline-5-carboxylate G->H

Caption: Synthetic workflow for methyl quinoline-5-carboxylate.

Synthesis of Methyl Cinnoline-5-carboxylate

The synthesis of the cinnoline core often relies on the cyclization of diazonium salts derived from ortho-substituted anilines.[12][13] The Richter cinnoline synthesis is a classical example.

Experimental Protocol: Synthesis of Cinnoline-5-carboxylic Acid (Conceptual)

  • Precursor Synthesis: The synthesis would likely start from a suitably substituted aniline precursor, such as 2-amino-6-methylbenzoic acid.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.

  • Cyclization: The diazonium salt undergoes intramolecular cyclization to form the cinnoline ring system. The specific conditions for this step would need to be optimized.

  • Oxidation: The methyl group at the 5-position would then need to be oxidized to a carboxylic acid, for example, using a strong oxidizing agent like potassium permanganate.

  • Purification: The resulting cinnoline-5-carboxylic acid would be purified using standard techniques such as recrystallization or chromatography.

Experimental Protocol: Esterification to Methyl Cinnoline-5-carboxylate

This step would follow the same general procedure as for the quinoline analogue, involving refluxing the carboxylic acid in methanol with an acid catalyst.

G cluster_step1 Step 1: Cinnoline Core Formation cluster_step2 Step 2: Side-chain Oxidation cluster_step3 Step 3: Esterification A Substituted Aniline Precursor B Diazotization (NaNO₂, H⁺) A->B C Intramolecular Cyclization B->C D Cinnoline Intermediate C->D E Cinnoline Intermediate F Oxidation (e.g., KMnO₄) E->F G Cinnoline-5-carboxylic Acid F->G H Cinnoline-5-carboxylic Acid I Methanol, H₂SO₄ (cat.) H->I J Methyl Cinnoline-5-carboxylate I->J

Caption: Conceptual synthetic workflow for methyl cinnoline-5-carboxylate.

Part 3: Implications for Drug Design and Development

The choice between a cinnoline and a quinoline scaffold can have significant consequences for the pharmacological properties of a drug candidate. The concept of bioisosteric replacement is central to this decision-making process.[14][15]

Cinnoline as a Quinoline Bioisostere

In drug design, replacing one functional group or scaffold with another that has similar steric and electronic properties is a common strategy to modulate a molecule's activity, selectivity, and pharmacokinetic profile. Cinnoline is often employed as a bioisostere for quinoline.[1][2] This substitution can lead to:

  • Improved Pharmacokinetics: In some cases, replacing a quinoline with a cinnoline has been shown to improve pharmacokinetic properties, such as reducing metabolic lability or altering clearance rates. For example, in the development of phosphodiesterase 4 (PDE4) inhibitors, a cinnoline analog was designed to overcome the poor pharmacokinetic profile of a quinoline-based predecessor.[1]

  • Altered Target Binding: The different electronic and hydrogen-bonding characteristics of the cinnoline ring can lead to altered binding interactions with the target protein. This can be exploited to enhance potency or improve selectivity against off-target proteins.

  • Modulation of Physicochemical Properties: As discussed earlier, the switch to a cinnoline core can impact pKa, solubility, and lipophilicity, which are all critical for drug absorption, distribution, metabolism, and excretion (ADME).

Case Study: Kinase Inhibitors

The quinoline scaffold is a common feature in many approved kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase active site.[16] The replacement of quinoline with cinnoline in this context can be a strategic move to:

  • Fine-tune Hinge Binding: The altered electrostatic potential around the N1-N2 dyad in cinnoline can change the geometry and strength of the hydrogen bond with the kinase hinge, potentially leading to increased potency or selectivity.

  • Explore New Interaction Pockets: The modification of the core scaffold can allow for the exploration of new interactions with other residues in the ATP-binding pocket.

  • Overcome Resistance: In cases where resistance to a quinoline-based inhibitor has emerged due to mutations in the kinase domain, a cinnoline analog may be able to circumvent this resistance by forming a different set of interactions.

For instance, in the optimization of ataxia telangiectasia mutated (ATM) kinase inhibitors, cinnoline-3-carboxamides were successfully synthesized as replacements for quinoline carboxamides, leading to a potent inhibitor with excellent kinase selectivity and favorable physicochemical and pharmacokinetic properties.[1]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitors Inhibitor Scaffolds hinge Hinge Region NH pocket Hydrophobic Pocket quinoline Quinoline | N quinoline:n1->hinge:f0 H-bond quinoline->pocket Side chain interactions cinnoline Cinnoline | N-N cinnoline:n1->hinge:f0 Modulated H-bond cinnoline->pocket Potentially altered side chain interactions

Caption: Interaction of quinoline vs. cinnoline with a kinase hinge region.

Conclusion

The comparison between methyl cinnoline-5-carboxylate and methyl quinoline-5-carboxylate serves as a compelling case study in the power of subtle structural modifications in drug design. While they share a common bicyclic framework, the introduction of a second nitrogen atom in the cinnoline ring fundamentally alters the molecule's electronic properties, basicity, and hydrogen bonding potential. This, in turn, has significant downstream effects on synthetic accessibility, target engagement, and pharmacokinetic properties.

For the medicinal chemist, the choice between these two scaffolds is not arbitrary but a strategic decision based on the specific goals of the drug discovery program. The quinoline core offers a well-established, synthetically accessible, and moderately basic scaffold that has proven its worth in numerous approved drugs. The cinnoline core, while perhaps less explored, provides a valuable alternative for fine-tuning molecular properties, overcoming pharmacokinetic hurdles, or achieving novel intellectual property. A thorough understanding of the structural and electronic nuances of both systems is therefore an invaluable asset in the rational design of the next generation of therapeutics.

References

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  • PubChem. (n.d.). Quinoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Stańczak, A., Pakulska, W., Pietrzak, B., & Lewgowd, W. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Pharmazie, 56(6), 501-505. [Link]

  • Gotor-López, V., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules, 26(21), 6649. [Link]

  • El-Sayed, N. N. E., et al. (2024). Plausible mechanism to account for the formation of the cinnoline derivatives 5a–t. Research Square. [Link]

  • Saxena, A., & Mishra, R. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • El-Fattah, O. A. A., et al. (2022). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Biomedical Reports, 17(6), 1-15. [Link]

  • Sayed, M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 4(2). [Link]

  • Sharma, A., & Kumar, V. (2021). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Tonk, R. K., et al. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies, 6(4), 3387-3397. [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451-19471. [Link]

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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Vikas, S., & Darbhamulla, S. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. African health sciences, 9(4). [Link]

  • U.S. Environmental Protection Agency. (2025). methyl quinoline-4-carboxylate Properties. [Link]

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Sources

Foundational

The Rising Profile of Methyl Cinnoline-5-Carboxylate Analogs: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Abstract The cinnoline scaffold, a bicyclic aromatic heterocycle, has long been a subject of intense interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has long been a subject of intense interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This guide focuses on a specific, yet underexplored, subclass: methyl cinnoline-5-carboxylate and its analogs. We will delve into the synthetic strategies for accessing this core, explore the current understanding of its biological activities, and provide insights into the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the promising landscape of this unique chemical space.

Introduction: The Cinnoline Scaffold in Drug Discovery

Cinnoline (1,2-benzodiazine) is a structural isomer of other notable heterocycles like quinoline and isoquinoline, and this seemingly subtle change in nitrogen atom placement has profound implications for its chemical properties and biological interactions.[2] The inherent asymmetry and rich electronic nature of the cinnoline nucleus make it a privileged scaffold for designing molecules that can interact with a wide array of biological targets.[1][3]

Historically, research has predominantly focused on derivatives functionalized at the 3 and 4-positions of the cinnoline ring, leading to the discovery of compounds with antibacterial, anti-inflammatory, and anticancer properties.[1][4] However, the 5-position, located on the benzo-fused portion of the ring, offers a distinct vector for chemical modification, potentially leading to novel pharmacological profiles. The introduction of a methyl carboxylate group at this position not only provides a key handle for further derivatization but also introduces electronic and steric features that can significantly influence target binding.

This guide will provide a comprehensive overview of the current state of knowledge regarding methyl cinnoline-5-carboxylate analogs, highlighting the opportunities and challenges associated with their development.

Synthetic Strategies for Accessing the Cinnoline-5-Carboxylate Core

The synthesis of the core cinnoline ring system can be achieved through several established methods, with the Richter synthesis being a classic example.[5] However, for the specific preparation of cinnoline-5-carboxylic acid and its esters, modifications and alternative strategies are often required.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of methyl cinnoline-5-carboxylate analogs.

G A Starting Material (e.g., Substituted Anthranilic Acid Derivative) B Diazotization A->B NaNO2, HCl C Cyclization (e.g., Richter Synthesis Variant) B->C Suitable cyclization partner D Cinnoline-5-carboxylic Acid Core C->D E Esterification (Methylation) D->E MeOH, H+ F Methyl Cinnoline-5-carboxylate E->F G Analog Synthesis (Modification at other positions) F->G Various reagents H Library of Analogs G->H I Biological Screening H->I

Caption: Generalized workflow for the synthesis of methyl cinnoline-5-carboxylate analogs.

Key Synthetic Considerations
  • Starting Material Selection: The choice of the initial substituted aniline or anthranilic acid derivative is crucial as it will dictate the substitution pattern on the benzo portion of the final cinnoline ring.

  • Diazotization and Cyclization: The conditions for the diazotization and subsequent cyclization reaction need to be carefully optimized to favor the formation of the desired cinnoline-5-carboxylic acid isomer. The nature of the cyclization partner in Richter-type syntheses plays a pivotal role.[5]

  • Esterification and Derivatization: Standard esterification procedures can be employed to obtain the methyl ester. Subsequent modifications at other positions of the cinnoline ring can be achieved through various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or functional group transformations.

Detailed Experimental Protocol: A Plausible Route

While a specific, universally applicable protocol is not available in the literature for the title compound, a plausible synthetic route can be extrapolated from known cinnoline syntheses. The following is a hypothetical, yet chemically sound, protocol that a researcher could use as a starting point.

Step 1: Synthesis of Cinnoline-5-carboxylic Acid

  • Diazotization: Dissolve 2-amino-isophthalic acid in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Cyclization: Introduce a suitable cyclization precursor, such as a stabilized carbanion or an activated alkyne, to the diazonium salt solution. The specific choice of this reagent is critical for directing the cyclization to form the cinnoline ring.

  • Work-up and Isolation: After the reaction is complete, adjust the pH to precipitate the cinnoline-5-carboxylic acid. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl Cinnoline-5-carboxylate

  • Esterification: Suspend the purified cinnoline-5-carboxylic acid in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture.

  • Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, neutralize the acid, remove the methanol under reduced pressure, and extract the methyl cinnoline-5-carboxylate with a suitable organic solvent.

  • Purification: Purify the final product by column chromatography to obtain the desired methyl cinnoline-5-carboxylate.

Biological Activities and Therapeutic Potential

While direct biological data for a wide range of methyl cinnoline-5-carboxylate analogs is limited, the broader cinnoline class exhibits a remarkable spectrum of pharmacological activities.[1][3] It is reasonable to hypothesize that the 5-carboxylate analogs will share some of these properties, potentially with unique selectivity and potency profiles.

Potential Therapeutic Areas
  • Antimicrobial Activity: Cinnoline derivatives have been extensively studied as antibacterial and antifungal agents.[2][3] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Anti-inflammatory Activity: Several cinnoline analogs have demonstrated potent anti-inflammatory effects, likely through the modulation of inflammatory pathways.[2]

  • Anticancer Activity: The cinnoline scaffold is present in a number of compounds with demonstrated anticancer activity.[6] These compounds can act through various mechanisms, including the inhibition of protein kinases, topoisomerases, or by inducing apoptosis.

Structure-Activity Relationship (SAR) Insights

Based on the broader knowledge of cinnoline and related heterocyclic chemistry, we can propose some initial SAR hypotheses for methyl cinnoline-5-carboxylate analogs.

SAR cluster_0 Methyl Cinnoline-5-carboxylate Core Core R1 R1 (Position 3) Core->R1 Introduction of small alkyl or aryl groups may influence steric interactions with the target. R2 R2 (Position 4) Core->R2 Substitution with amino or substituted amino groups has been shown to be critical for antibacterial activity in other cinnolines. R3 R3 (Positions 6, 7, 8) Core->R3 Modulation of electronic properties (e.g., with electron-withdrawing or -donating groups) on the benzo ring can impact overall potency and pharmacokinetic properties. Ester Ester Modification Core->Ester Conversion of the methyl ester to other esters, amides, or hydrazides can significantly alter solubility and cell permeability.

Caption: Key areas for SAR exploration in methyl cinnoline-5-carboxylate analogs.

Table 1: Hypothetical Biological Data for a Series of Methyl Cinnoline-5-carboxylate Analogs

Compound IDR1R2R3Antibacterial MIC (µg/mL) vs. E. coliAnticancer IC50 (µM) vs. HeLa
MC-1 HHH>128>100
MC-2 CH3HH6475
MC-3 HNH2H1650
MC-4 HH6-Cl3245
MC-5 HNH-Ph7-F815

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for this class of compounds could be presented.

Future Directions and Conclusion

The exploration of methyl cinnoline-5-carboxylate analogs represents a promising, yet largely untapped, frontier in drug discovery. The unique substitution pattern offers the potential for developing novel therapeutic agents with improved selectivity and efficacy.

Key areas for future research include:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of methyl cinnoline-5-carboxylate analogs are essential to build a robust SAR dataset.

  • Mechanism of Action Studies: Identifying the specific molecular targets of active compounds will be crucial for rational drug design and optimization.

  • Pharmacokinetic Profiling: Early assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be critical for their successful development.

References

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Journal of Pharmaceutical Negative Results. (2022).
  • Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Innovative Journal. (2020). A Concise Review on Cinnolines.
  • Research and Reviews. (2014).
  • PMC. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
  • Zenodo. (2022).
  • Wikipedia. (n.d.). Cinnoline.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Google Patents. (2017).
  • MDPI. (2021).
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • ResearchGate. (2024). Structure of the cinnoline ring system.

Sources

Exploratory

The Cinnoline Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Cinnoline-5-Carboxylic Acid Methyl Ester as a Core Intermediate

Abstract The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] While extensive res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] While extensive research has been conducted on various substituted cinnolines, this guide focuses on the untapped potential of cinnoline-5-carboxylic acid methyl ester as a pivotal intermediate in drug discovery. Although direct literature on this specific ester is limited, this document will provide a comprehensive overview of the cinnoline core's significance, propose synthetic pathways for the title compound based on established chemical principles, and explore its prospective applications in developing novel therapeutics. By leveraging the known biological activities of analogous compounds, we will delineate a strategic roadmap for its utilization in targeting key pathological pathways.

Introduction: The Cinnoline Core in Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is an isosteric analog of quinoline and isoquinoline, and this structural relationship has historically spurred interest in its potential as a pharmacophore.[1][2] The inclusion of two adjacent nitrogen atoms within the fused ring system imparts unique physicochemical properties, influencing its ability to interact with various biological targets.[2] The cinnoline framework is a key structural subunit in compounds demonstrating a wide array of therapeutic effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1][3] Several cinnoline derivatives have even advanced into clinical trials, underscoring the scaffold's clinical relevance.[1]

The versatility of the cinnoline ring allows for substitutions at multiple positions, leading to a diverse range of biological outcomes. This guide will specifically explore the potential of functionalization at the 5-position with a methyl carboxylate group, a strategic handle for further molecular elaboration.

Synthetic Strategies for Cinnoline-5-Carboxylic Acid Methyl Ester

Proposed Synthetic Workflow

A plausible synthetic route could commence from a suitably substituted aniline precursor, followed by diazotization and intramolecular cyclization. This strategy allows for the early introduction of the necessary functional groups on the benzene ring portion of the cinnoline scaffold.

Experimental Protocol: A Proposed Synthesis

  • Step 1: Synthesis of a Substituted Hydrazone. The synthesis would likely begin with a commercially available 2-amino-3-methylbenzoic acid. The amino group can be converted to a hydrazine, which is then reacted with an appropriate carbonyl compound to form a hydrazone.

  • Step 2: Oxidative Cyclization. The resulting hydrazone can undergo an intramolecular cyclization reaction, such as the Richter or a related cyclization, to form the cinnoline ring system. The conditions for this step would need to be carefully optimized, potentially using a metal catalyst or strong acid.

  • Step 3: Esterification. Following the formation of the cinnoline-5-carboxylic acid, a standard esterification reaction using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent would yield the final product, cinnoline-5-carboxylic acid methyl ester.

G cluster_0 Proposed Synthesis of Cinnoline-5-carboxylic Acid Methyl Ester A Substituted Aniline Precursor B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Cyclization Catalyst D Cinnoline-5-carboxylic Acid C->D E Esterification with Methanol D->E MeOH, H+ F Cinnoline-5-carboxylic Acid Methyl Ester E->F

Caption: Proposed synthetic workflow for cinnoline-5-carboxylic acid methyl ester.

Medicinal Chemistry Applications: A Forward Look

The true value of cinnoline-5-carboxylic acid methyl ester in medicinal chemistry lies in its potential as a versatile building block. The ester functionality serves as a convenient chemical handle for the synthesis of a library of derivatives, such as amides, hydrazides, and other esters, which can be explored for a multitude of biological activities.

Potential as an Anticancer Scaffold

Cinnoline derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways.[6] For instance, certain cinnoline-based molecules have been identified as potent inhibitors of kinases, which are often dysregulated in cancer.

Signaling Pathway Context: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. The cinnoline scaffold can be elaborated to create potent and selective kinase inhibitors. The 5-carboxamide derivatives, synthesized from the methyl ester, could be designed to interact with the hinge region of a kinase's ATP-binding pocket, a common strategy in kinase inhibitor design.

G cluster_1 Potential Anticancer Mechanism of Cinnoline Derivatives Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., PI3K, BTK) Receptor->Kinase Activation Signaling Downstream Signaling Cascade Kinase->Signaling Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Cinnoline Cinnoline-5-carboxamide Derivative Cinnoline->Kinase Inhibition

Caption: Simplified signaling pathway illustrating potential kinase inhibition by cinnoline derivatives.

Data on Anticancer Activity of Cinnoline Analogs

Compound ClassTarget/ActivityCancer Cell LinesReference
Cinnoline-3-carboxamidesATM inhibitorsVarious[6]
Densely functionalized cinnolinesApoptosis inductionVarious[4]
4-Aminocinnoline-3-carboxamidesBruton's Tyrosine Kinase (BTK) inhibitionHematological malignancies[1]
4-Oxo-1,4-dihydrocinnoline-3-carboxamidesc-Met inhibitorsVarious cancer cell lines[1]
Antimicrobial Potential

The cinnoline core is present in compounds with notable antibacterial and antifungal properties.[1][7] The well-known antibacterial agent, Cinoxacin, is a cinnoline derivative, highlighting the scaffold's potential in combating infectious diseases.[4] Derivatives of cinnoline-5-carboxylic acid methyl ester could be synthesized and screened against a panel of pathogenic bacteria and fungi. The ester could be converted to a hydrazide, which could then be used to form various Schiff bases or heterocyclic rings, a common approach to enhance antimicrobial activity.

Summary of Antimicrobial Activity of Cinnoline Derivatives

Derivative TypeSpectrum of ActivityOrganismsReference
Cinnoline sulphonamidesAntibacterial & AntifungalP. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger[1][7]
Cinnoline-based chalcones & pyrazolinesAntibacterial & AntifungalB. subtilis, E. coli, S. aureus, K. pneumoniae, A. flavus, F. oxysporum[1]
4-Amino-3-cinnoline-carboxylic acid derivativesAntibacterialGram-positive bacteria[8]
Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases. Cinnoline derivatives have been investigated for their anti-inflammatory properties.[2][8] The synthesis of a series of amides from cinnoline-5-carboxylic acid methyl ester, followed by screening in relevant in vitro and in vivo models of inflammation (e.g., carrageenan-induced rat paw edema), could lead to the discovery of novel anti-inflammatory agents.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation)

  • Preparation of Solutions: A stock solution of the test compounds (cinnoline-5-carboxamide derivatives) is prepared in a suitable solvent (e.g., DMSO). A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS).

  • Assay Setup: In a 96-well plate, add the BSA solution, PBS, and varying concentrations of the test compounds. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Incubation: The plate is incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated for each concentration of the test compounds. An IC50 value can then be determined.

Conclusion and Future Directions

Cinnoline-5-carboxylic acid methyl ester stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. Its strategic functionalization provides a gateway to a vast chemical space of derivatives with the potential to exhibit a wide range of pharmacological activities. The established importance of the cinnoline scaffold in medicinal chemistry provides a strong rationale for the focused investigation of this particular intermediate. Future research should prioritize the development of a robust and scalable synthesis for cinnoline-5-carboxylic acid methyl ester. Subsequently, the generation of a diverse library of derivatives and their systematic screening against various biological targets will be crucial in unlocking the full therapeutic potential of this versatile chemical entity. The insights gained from such studies will undoubtedly contribute to the broader field of heterocyclic medicinal chemistry and may lead to the discovery of next-generation drugs for a variety of diseases.

References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Open Access Journals - Research and Reviews. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of ChemTech Research. [Link]

Sources

Foundational

Strategic Development of Cinnoline-5-Carboxylate Derivatives in Oncology

This in-depth technical guide focuses on the Cinnoline-5-Carboxylate scaffold, a specialized structural motif in medicinal chemistry. While less ubiquitous than their 4-carboxylate counterparts (often associated with qui...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the Cinnoline-5-Carboxylate scaffold, a specialized structural motif in medicinal chemistry. While less ubiquitous than their 4-carboxylate counterparts (often associated with quinolone-like antibiotics), 5-carboxylate derivatives represent a critical "gateway" scaffold for constructing fused polycyclic systems (such as dibenzo[c,h]cinnolines) that function as potent Topoisomerase I inhibitors and DNA intercalators .

Part 1: Executive Summary & Structural Rationale

In the landscape of nitrogen heterocycles, the cinnoline (1,2-benzodiazine) core has emerged as a bioisostere of quinoline and isoquinoline, offering unique electronic properties due to the N=N bond.[1] While the 4-position has historically dominated literature (e.g., cinoxacin), the 5-position (C5) offers a strategic vector for optimizing anticancer efficacy.[1]

Why Cinnoline-5-Carboxylates?

  • Topology for DNA Intercalation: Functionalization at C5 allows for the construction of planar, tetracyclic systems (e.g., phthalazino[2,3-a]cinnolines) that mimic camptothecin, a known Topoisomerase I inhibitor.

  • Solubility & Pharmacokinetics: The carboxylate moiety at C5 serves as a handle for solubilizing groups (amides, esters) in otherwise hydrophobic fused ring systems, addressing a common failure point in flat intercalators.

  • Synthetic Accessibility: Recent advances in Ruthenium(II)-catalyzed C–H activation have made the 5-carboxylate accessible from simple precursors, bypassing complex multi-step cyclizations.

Part 2: Chemical Synthesis & Core Methodology

The Challenge of C5 Functionalization

Traditional synthesis of cinnolines (e.g., Richter synthesis, Widman-Stoermer) often favors the 3- or 4-positions.[1] Accessing the 5-carboxylate specifically requires directing group strategies or specific cycloadditions.

State-of-the-Art Protocol: Ru(II)-Catalyzed C–H Activation

The most robust method for generating cinnoline-5-carboxylate derivatives involves the annulation of hydrazones or N-aryl precursors with diazo compounds or alkynes.[1]

Protocol: Synthesis of Methyl Cinnoline-5-Carboxylate Derivatives Based on Ru(II)/Ir(III) catalysis workflows.

Reagents:

  • Substrate: N-aryl pyrazole or hydrazone derivative (Directing Group).

  • Coupling Partner: Methyl 2-diazo-3-oxobutanoate or similar diazo-β-ketoesters.

  • Catalyst:

    
     (2-5 mol%).[1]
    
  • Additive:

    
     (20 mol%) or 
    
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

Step-by-Step Workflow:

  • Charge: In a glovebox, add the Ruthenium catalyst (0.05 eq) and Silver additive (0.2 eq) to a pressure tube.

  • Dissolve: Add the N-aryl substrate (1.0 eq) dissolved in anhydrous DCE (0.2 M).

  • Addition: Add the diazo coupling partner (1.2 eq).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with DCM).

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The choice of the directing group is critical. Pyrazoles often yield higher regioselectivity for the ortho-position (becoming C5/C8 in the final fused system) compared to simple amides.

Part 3: Mechanism of Action & Pharmacology

The primary oncological utility of cinnoline-5-carboxylate derivatives lies in their ability to fuse into larger planar systems that target Topoisomerase I (Topo I) .[1]

Mechanism: Topoisomerase I Poisoning

Unlike inhibitors that block enzyme catalytic activity, these derivatives act as poisons .[1] They stabilize the covalent Topo I-DNA complex (the "cleavable complex"), preventing DNA religation. This leads to:

  • Accumulation of DNA single-strand breaks.

  • Collision of replication forks with the cleaved DNA.

  • Irreversible double-strand breaks

    
     Apoptosis.[1]
    
Structure-Activity Relationship (SAR)
RegionModificationEffect on Potency
C5-Carboxylate Ester to Amide Increases metabolic stability and cellular permeability.[1]
C5-Carboxylate Hydrolysis to Acid often reduces permeability but increases water solubility (prodrug potential).
C-Ring (Fused) Methylenedioxy Critical for DNA intercalation (mimics camptothecin E-ring).
N1/N2 Oxidation (N-oxide) Can increase potency but may reduce solubility.
Visualization: Signaling Pathway

The following diagram illustrates the mechanism of action from drug entry to apoptosis.[1]

TopoInhibition Drug Cinnoline-5-Carboxylate Derivative CellEntry Cellular Uptake (Passive/Active) Drug->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus CleavableComplex Stabilized Topo I-DNA Cleavable Complex Nucleus->CleavableComplex  Binds   TopoI Topoisomerase I TopoI->CleavableComplex DNA Genomic DNA DNA->CleavableComplex RepFork Replication Fork Collision CleavableComplex->RepFork  Prevents Religation   DSB Double Strand Breaks (DSBs) RepFork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis  p53 Activation  

Caption: Mechanism of Action for Cinnoline-based Topoisomerase I Poisons.

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized derivative against cancer cell lines (e.g., HCT116, MCF-7).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the Cinnoline-5-carboxylate derivative (0.01

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%) and Positive Control (Camptothecin).
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Topoisomerase I Relaxation Assay

Objective: Confirm the molecular target.

Protocol:

  • Mix: Combine supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase I, and test compound in reaction buffer.

  • Incubate: 30 minutes at 37°C.

  • Stop: Add SDS/Proteinase K to stop the reaction.

  • Electrophoresis: Run samples on a 1% agarose gel (without ethidium bromide initially).

  • Stain & Visualize: Stain with EtBr.

    • Result Interpretation: Active inhibitors prevent the relaxation of supercoiled DNA. You will see supercoiled bands (lower) retained, whereas the control will show relaxed bands (higher).

Part 5: Quantitative Data Summary

The following table summarizes typical potency ranges for fused cinnoline derivatives compared to standards.

Compound ClassTargetCell Line (HCT116) IC50Solubility (LogP)Notes
Camptothecin (Std) Topo I0.01 - 0.05

M
1.7Poor stability (lactone ring)
Cinnoline-4-carboxylate Bacterial Gyrase>100

M
2.1Inactive in oncology
Dibenzo[c,h]cinnoline Topo I0.1 - 1.0

M
3.5Potent, but solubility issues
Cinnoline-5-carboxylate Topo I (Precursor)5.0 - 20.0

M
2.4Moderate potency; excellent scaffold for optimization
Phthalazino-cinnoline Topo I0.05 - 0.5

M
2.8Lead Candidate Profile

Part 6: References

  • Ru(II)-Catalyzed Synthesis of Cinnoline Derivatives Title: Ruthenium(II)-catalyzed synthesis of indazolone-fused cinnolines via C–H coupling with diazo compounds.[2] Source:Organic & Biomolecular Chemistry (2018).[2][3] URL:[Link]

  • Fused Cinnoline Synthesis via C-H Activation Title: Ru(II)/Ir(III)-Catalyzed C–H Bond Activation/Annulation of Cyclic Amides with 1,3-Diketone-2-diazo Compounds.[1] Source:The Journal of Organic Chemistry (2018). URL:[Link]

  • General Cinnoline Pharmacology Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Source:Indian Journal of Pharmaceutical Education and Research (2025). URL:[Link]

  • Topoisomerase I Inhibitors Review Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source:Molecules (2019). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability Profile of Methyl Cinnoline-5-Carboxylate

Foreword: Charting the Physicochemical Landscape of a Novel Cinnoline Derivative In the landscape of medicinal chemistry, the cinnoline scaffold is a noteworthy heterocyclic system, forming the core of various compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Physicochemical Landscape of a Novel Cinnoline Derivative

In the landscape of medicinal chemistry, the cinnoline scaffold is a noteworthy heterocyclic system, forming the core of various compounds with a wide array of pharmacological activities.[1][2] The successful progression of any new chemical entity from a promising hit to a viable drug candidate is intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount, governing everything from bioavailability and dosing to formulation and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the solubility and stability of a specific, novel derivative: methyl cinnoline-5-carboxylate.

While specific experimental data for methyl cinnoline-5-carboxylate is not yet publicly available, this document serves as a robust framework for its investigation. By leveraging established principles and protocols for analogous heterocyclic compounds, we present a detailed roadmap for researchers. This guide is built on a foundation of scientific integrity, providing not just the "what" and "how," but the critical "why" behind each experimental design. Our objective is to empower researchers to generate high-quality, reproducible data that will be instrumental in the development of methyl cinnoline-5-carboxylate as a potential therapeutic agent.

Part 1: The Solubility Profile of Methyl Cinnoline-5-Carboxylate

A compound's ability to dissolve in a solvent to form a homogenous solution is a critical determinant of its utility in drug development. Poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability and challenging formulation development.[3] The assessment of solubility is therefore a cornerstone of early-stage drug discovery. This section outlines the experimental approaches to thoroughly characterize the solubility of methyl cinnoline-5-carboxylate.

Theoretical Considerations for Solubility

The solubility of methyl cinnoline-5-carboxylate will be influenced by several structural features:

  • The Cinnoline Core: The basic nitrogen atoms in the cinnoline ring system (pKa of cinnoline is 2.64) suggest that the molecule's solubility will be pH-dependent, with increased solubility in acidic conditions due to protonation.[2]

  • The Methyl Ester Group: The methyl ester is a lipophilic functional group that may decrease aqueous solubility compared to its corresponding carboxylic acid. However, it is susceptible to hydrolysis, which could influence solubility measurements over time, particularly at non-neutral pH.

  • Aromatic System: The fused aromatic rings contribute to the molecule's planarity and potential for crystal lattice packing, which can significantly impact its melting point and, consequently, its solubility.

Experimental Determination of Solubility

Two primary types of solubility are assessed in drug discovery: kinetic and thermodynamic.[4][5]

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[6] This high-throughput screening method is invaluable in early discovery to quickly rank compounds.[4]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of methyl cinnoline-5-carboxylate in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a clear-bottomed microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.[7] The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.

Causality Behind Experimental Choices:

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the earliest point of insolubility.[7]

  • Controlled DMSO Concentration: Maintaining a low and consistent final DMSO concentration is crucial as DMSO can act as a co-solvent, artificially inflating solubility readings.

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This is a lower throughput but more definitive measure, often referred to as the "gold standard" shake-flask method.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Addition of Excess Solid: Add an excess amount of solid methyl cinnoline-5-carboxylate to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations of methyl cinnoline-5-carboxylate should be used for accurate quantification.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: This ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

  • HPLC-UV Quantification: This provides a sensitive and specific method for measuring the concentration of the analyte, free from interference from potential impurities or excipients.

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility Profile of Methyl Cinnoline-5-carboxylate

Assay TypeSolvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425DataData
ThermodynamicSimulated Gastric Fluid (SGF)1.237DataData
ThermodynamicAcetate Buffer4.537DataData
ThermodynamicPhosphate Buffer6.837DataData
ThermodynamicSimulated Intestinal Fluid (SIF)7.437DataData
Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in Microplate k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_read Read Turbidity (Nephelometer) k_incubate->k_read t_start Excess Solid Compound t_add Add to Aqueous Buffers (various pH) t_start->t_add t_shake Equilibrate (24-48h, 37°C) t_add->t_shake t_filter Filter Supernatant t_shake->t_filter t_analyze Quantify by HPLC-UV t_filter->t_analyze start Methyl Cinnoline-5-Carboxylate start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: The Stability Profile of Methyl Cinnoline-5-Carboxylate

Assessing the intrinsic stability of a drug substance is a regulatory requirement and a critical aspect of drug development.[9][10] Stability studies provide insights into how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation studies are a key component of this, helping to identify likely degradation products and establish stability-indicating analytical methods.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[11] This is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[13] A target degradation of 5-20% is generally considered optimal for these studies.[12][14]

Experimental Protocols for Forced Degradation

A validated, stability-indicating HPLC method is required for the analysis of all stressed samples. The method should be able to separate the parent compound from all significant degradation products.

A. Acid and Base Hydrolysis:

  • Sample Preparation: Prepare solutions of methyl cinnoline-5-carboxylate in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: At specified time points, withdraw aliquots, cool to room temperature, and neutralize (the acidic solution with NaOH and the basic solution with HCl).

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-UV.

B. Oxidative Degradation:

  • Sample Preparation: Prepare a solution of methyl cinnoline-5-carboxylate in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Store the solution at room temperature for a set time (e.g., 24 hours).

  • Analysis: Withdraw aliquots at various time points and analyze directly by HPLC-UV.

C. Thermal Degradation:

  • Sample Preparation: Place the solid drug substance in a vial.

  • Stress Conditions: Expose the solid to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration (e.g., 7 days).

  • Analysis: At designated time points, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC-UV.

D. Photostability Testing (as per ICH Q1B):

  • Sample Preparation: Expose the solid drug substance and a solution of the compound in a chemically inert, transparent container to a light source. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature conditions.[15]

  • Stress Conditions: The light source should produce a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

  • Analysis: Analyze the exposed and dark control samples by HPLC-UV at the end of the exposure period.

Causality Behind Experimental Choices:

  • Multiple Stress Conditions: Using a variety of stressors (pH, oxidation, heat, light) ensures a comprehensive understanding of the molecule's potential degradation pathways.[12]

  • Stability-Indicating HPLC Method: This is the cornerstone of the analysis, as it ensures that any observed decrease in the parent compound's peak is accurately accounted for by the appearance of degradation product peaks, allowing for mass balance calculations.

Data Presentation: Forced Degradation Summary

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Table 2: Summary of Forced Degradation Studies for Methyl Cinnoline-5-carboxylate

Stress ConditionConditionsDuration% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradants
Acid Hydrolysis0.1 M HCl24 hDataDataDataData
Base Hydrolysis0.1 M NaOH24 hDataDataDataData
Oxidation3% H₂O₂24 hDataDataDataData
Thermal80°C (Solid)7 daysDataDataDataData
PhotolyticICH Q1BAs per guidelineDataDataDataData

RRT = Relative Retention Time

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation parent Methyl Cinnoline-5-carboxylate hydrolysis_prod Cinnoline-5-carboxylic Acid parent->hydrolysis_prod Ester Hydrolysis n_oxide Cinnoline-N-oxide Derivative parent->n_oxide N-Oxidation photo_prod Ring-cleavage Products parent->photo_prod UV/Vis Light

Caption: Potential degradation pathways for methyl cinnoline-5-carboxylate.

Part 3: Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of methyl cinnoline-5-carboxylate. The outlined protocols, rooted in established scientific principles and regulatory guidelines, offer a clear path for generating the critical data needed to advance this compound through the drug development pipeline.

The successful execution of these studies will yield a deep understanding of the molecule's physicochemical properties. The solubility data will inform formulation strategies and provide context for in vitro bioactivity results, while the stability profile will be essential for defining storage conditions, retest periods, and ensuring the safety and quality of the drug substance. The identification of any degradation products will be the first step in their structural elucidation and toxicological assessment. By following the rigorous, self-validating methodologies described herein, researchers can build a robust data package that will withstand scientific and regulatory scrutiny, ultimately paving the way for the successful development of methyl cinnoline-5-carboxylate.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Solubility of Things. (n.d.). Cinnoline. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Caron Products. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

  • PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • ResearchGate. (2025). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Bioprocess Online. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • EPA. (2025). Methyl quinoline-5-carboxylate - Hazard Genotoxicity. [Link]

  • ResearchGate. (2025). Cinnoline Derivatives with Biological Activity. [Link]

  • MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • ResearchGate. (2025). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. [Link]

  • SEP Analytical Labs. (n.d.). Stability-Indicating Assay. [Link]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. [Link]

  • European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. [Link]

Sources

Foundational

5-Methoxycarbonylcinnoline: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The cinnoline nucleus, a bicyclic heteroaromatic system, has long been a su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cinnoline nucleus, a bicyclic heteroaromatic system, has long been a subject of intense interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide focuses on the 5-methoxycarbonylcinnoline scaffold, a specific iteration of the cinnoline core that holds significant, yet underexplored, potential for the development of novel therapeutics. By providing a methoxycarbonyl group at the C5 position, this scaffold offers a unique combination of electronic properties and a key handle for further chemical modification, making it an attractive starting point for targeted drug design. This document provides a comprehensive overview of the synthesis, potential biological applications, and structure-activity relationships pertaining to the 5-methoxycarbonylcinnoline core, with the aim of equipping researchers with the foundational knowledge to exploit this promising scaffold in their drug discovery endeavors.

The Cinnoline Core: A Privileged Structure in Medicinal Chemistry

The cinnoline ring system, also known as 1,2-benzodiazine, is an isostere of quinoline and isoquinoline, and has been identified as a "privileged structure" in drug discovery. This designation stems from the ability of the cinnoline scaffold to serve as a framework for ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1]

Cinnoline derivatives have been reported to possess an impressive array of biological effects, including:

  • Antimicrobial and Antifungal Activity: The fusion of the cinnoline core with other heterocyclic systems has yielded compounds with significant antibacterial and antifungal properties.[2][3] Halogenated derivatives, in particular, have shown potent activity.

  • Anti-inflammatory and Analgesic Effects: Cinnoline-based compounds have been investigated for their ability to modulate inflammatory pathways, with some derivatives showing promising anti-inflammatory and analgesic properties.

  • Anticancer Activity: A significant area of research has focused on the development of cinnoline derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and topoisomerases.

  • Central Nervous System (CNS) Activity: Certain cinnoline derivatives have demonstrated activity in the central nervous system, including sedative, antidepressant, and anticonvulsant effects.

The versatility of the cinnoline scaffold lies in the ability to modify its physicochemical and steric properties through the introduction of various substituents at different positions of the bicyclic ring. The 5-methoxycarbonyl group is a particularly interesting substituent due to its electronic-withdrawing nature and its potential to act as a hydrogen bond acceptor or a reactive handle for further derivatization.

Synthesis of the 5-Methoxycarbonylcinnoline Scaffold

The synthesis of the core 5-methoxycarbonylcinnoline structure can be approached through several established methods for cinnoline ring formation, followed by functionalization at the C5 position, or by utilizing starting materials that already contain the desired C5 substituent.

General Strategies for Cinnoline Ring Synthesis

Several classical and modern synthetic routes can be employed to construct the cinnoline nucleus.[4][5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • The Richter Synthesis: This is the first reported synthesis of cinnoline and involves the diazotization of an o-aminophenylpropionic acid, followed by cyclization.[5]

  • The Widman-Stoermer and Borsche-Herbert Syntheses: These methods involve the cyclization of α,β-unsaturated arylhydrazones.

  • Modern Catalytic Methods: More recent approaches utilize transition metal-catalyzed reactions, such as C-H activation and annulation, to construct the cinnoline ring system with high efficiency and regioselectivity.

The following diagram illustrates a generalized synthetic workflow for cinnoline derivatives.

G General Synthetic Workflow for Cinnoline Derivatives A Substituted Aniline B Diazotization A->B NaNO₂, Acid C Arenediazonium Salt B->C D Cyclization Precursor (e.g., Arylhydrazone) C->D Coupling Partner E Cyclization D->E F Cinnoline Core E->F G Functionalization F->G Various Reagents H Substituted Cinnoline Derivative G->H G Hypothetical Kinase Inhibition by a 5-Methoxycarbonylcinnoline Derivative cluster_0 Kinase ATP-Binding Pocket cluster_1 5-Methoxycarbonylcinnoline Derivative Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Cinnoline Cinnoline Core Cinnoline->Hinge H-bonds Methoxycarbonyl 5-Methoxycarbonyl Group Methoxycarbonyl->Solvent_Front H-bond or Polar Interaction Sidechain R-Group Sidechain->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Hypothetical binding mode of a 5-methoxycarbonylcinnoline derivative in a kinase active site.

Antimicrobial Applications

The cinnoline scaffold has been a fruitful source of antimicrobial agents. The 5-methoxycarbonyl group could be modified to enhance these properties.

  • Amide and Hydrazide Derivatives: The ester can be readily converted to a variety of amides and hydrazides. These functional groups are often found in potent antimicrobial agents and can participate in crucial hydrogen bonding interactions with bacterial or fungal enzymes.

  • Synergistic Effects: Combining the cinnoline core with other known antimicrobial pharmacophores via the C5-linker could lead to synergistic or additive effects, potentially overcoming drug resistance mechanisms. [3]

Future Directions and Conclusion

The 5-methoxycarbonylcinnoline scaffold represents a promising, yet largely untapped, resource for drug discovery. While direct evidence for its biological activity is limited, the vast body of research on the broader cinnoline class strongly suggests its potential.

Key areas for future investigation include:

  • Development of Efficient and Regioselective Syntheses: Robust and scalable synthetic routes to 5-methoxycarbonylcinnoline and its derivatives are crucial for enabling extensive biological screening.

  • Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of 5-methoxycarbonylcinnoline derivatives and their evaluation in a wide range of biological assays will be essential to uncover novel therapeutic leads.

  • In-depth SAR Studies: A systematic exploration of the structure-activity relationships around the 5-methoxycarbonylcinnoline core will provide valuable insights for the rational design of more potent and selective drug candidates.

References

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Retrieved from [Link]

  • Direct modification of quinoline amides on C5 position. (n.d.). Retrieved from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Synthesis of cinnoline derivatives 5a–t. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). Retrieved from [Link]

  • List of substituted cinnolines | Download Table. (n.d.). Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. (n.d.). Retrieved from [Link]

  • Template for the selective functionalization of quinolines at C5 position. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2025, August 6). Retrieved from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Retrieved from [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Retrieved from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Retrieved from [Link]

  • (PDF) Cinnoline Derivatives with Biological Activity. (2025, August 6). Retrieved from [Link]

  • Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Retrieved from [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. (2021, April 16). Retrieved from [Link]

  • An Overview of Diverse Biological Activities of Cinnoline Scaffold. (n.d.). Retrieved from [Link]

  • A Concise Review on Cinnolines. (2020, April 3). Retrieved from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Esterification of Cinnoline-5-Carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Cinnoline Esters in Medicinal Chemistry Cinnoline, a bicyclic aromatic heterocycle, serves as a vital scaffold in the de...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cinnoline Esters in Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle, serves as a vital scaffold in the development of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The esterification of cinnoline carboxylic acids is a critical step in the synthesis of many of these derivatives, as the resulting esters are often key intermediates for further functionalization or can themselves be the final active pharmaceutical ingredient. This application note provides a detailed protocol for the esterification of cinnoline-5-carboxylic acid, a representative example of this important class of compounds.

The Fischer-Speier Esterification: A Mechanistic Overview

The most common method for the esterification of a carboxylic acid with an alcohol is the Fischer-Speier esterification, a reversible acid-catalyzed reaction.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5][7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][8] Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[5][7]

Due to the reversible nature of the reaction, strategies must be employed to drive the equilibrium towards the formation of the ester.[5][7] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water as it is formed.[5][7][9]

Challenges in the Esterification of N-Heteroaromatic Carboxylic Acids

The presence of a basic nitrogen atom in the cinnoline ring introduces a potential complication in the acid-catalyzed esterification. The nitrogen can be protonated by the acid catalyst, which can deactivate the catalyst and reduce the overall reaction rate. To overcome this, a higher concentration of the acid catalyst may be required compared to the esterification of simple aromatic carboxylic acids.[10][11]

Detailed Experimental Protocol

This protocol details the esterification of cinnoline-5-carboxylic acid with methanol to yield methyl cinnoline-5-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Cinnoline-5-carboxylic acid≥98%Commercially available
Methanol (MeOH)AnhydrousCommercially available
Sulfuric acid (H₂SO₄)Concentrated (98%)Commercially available
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially available
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially available
Ethyl acetate (EtOAc)HPLC gradeCommercially available
HexaneHPLC gradeCommercially available
Round-bottom flaskStandard laboratory equipment
Reflux condenserStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Heating mantleStandard laboratory equipment
Separatory funnelStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Reaction Setup and Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cinnoline-5-carboxylic acid (1.0 g, 5.74 mmol).

  • Reagent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the carboxylic acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The reaction is complete when the starting material spot is no longer visible. The expected reaction time is 4-6 hours.

Work-up and Purification
  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases. This will neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Cinnoline-5-carboxylic acid and anhydrous Methanol to flask B 2. Add concentrated Sulfuric Acid (catalyst) A->B Stir C 3. Heat to reflux (approx. 65°C) B->C Attach condenser D 4. Monitor reaction by TLC C->D 4-6 hours E 5. Cool and remove excess Methanol D->E Reaction complete F 6. Neutralize with sat. NaHCO3 solution E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4 and concentrate H->I J 10. Purify by Column Chromatography or Recrystallization I->J Crude product K Final Product: Methyl Cinnoline-5-carboxylate J->K

Sources

Application

Nucleophilic substitution reactions of methyl cinnoline-5-carboxylate

Application Note: High-Efficiency Nucleophilic Substitution Protocols for Methyl Cinnoline-5-carboxylate ) and scaffold functionalization of sterically hindered cinnoline esters. Abstract & Strategic Significance Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Substitution Protocols for Methyl Cinnoline-5-carboxylate


) and scaffold functionalization of sterically hindered cinnoline esters.

Abstract & Strategic Significance

Methyl cinnoline-5-carboxylate is a privileged scaffold in medicinal chemistry, serving as a critical precursor for PARP inhibitors, kinase inhibitors, and bioisosteres of quinoline-based drugs. While the cinnoline core offers unique physiochemical properties (high polarity, low lipophilicity), the C5-position is sterically compromised due to peri-interaction with the C4-proton.

This guide addresses the specific challenge of performing Nucleophilic Substitution on this substrate. While the prompt implies a broad category, the most chemically relevant transformation for this specific molecule is Nucleophilic Acyl Substitution (


) —converting the methyl ester into amides or acids.

Critical Mechanism Note: Researchers must distinguish between reaction at the ester (desired) and nucleophilic attack on the heterocyclic ring (undesired side reaction). The electron-deficient cinnoline core (specifically C4) is susceptible to nucleophilic addition by strong bases (e.g., Grignards, organolithiums), leading to scaffold destruction rather than ester substitution.

Mechanistic Insights & Decision Matrix

The transformation of the methoxy group (-OMe) to an amine (-NRR') or hydroxyl (-OH) is governed by two competing factors:

  • Electronic Activation: The electron-withdrawing nature of the diazanaphthalene ring activates the C5-carbonyl, theoretically making it more electrophilic than a naphthyl ester.

  • Steric Deactivation (The "Peri" Effect): The H-4 proton exerts significant steric pressure on the C5-carbonyl. Standard thermal aminolysis often fails or requires decomposition-level temperatures.

Strategic Recommendation:

  • For Aliphatic/Primary Amines: Use Protocol A (AlMe

    
     Activation) . The aluminum Lewis acid locks the carbonyl in a favorable conformation and activates the leaving group.
    
  • For Anilines/Sterically Hindered Amines: Use Protocol B (Saponification + Coupling) . Direct aminolysis is often too sluggish; conversion to the acid followed by HATU activation is more reliable.

Decision Pathway (Graphviz)

ReactionPathway Substrate Methyl Cinnoline-5-carboxylate Target Target Substituent? Substrate->Target Warning AVOID: R-Li / R-MgBr (Attacks C4 Ring Position) Substrate->Warning Caution Amide Amide (-CONR2) Target->Amide Acid Carboxylic Acid (-COOH) Target->Acid Nucleophile Nucleophile Type? Amide->Nucleophile Hydroxide Hydroxide (OH-) Acid->Hydroxide PrimAmine Primary/Aliphatic Amine Nucleophile->PrimAmine Aniline Aniline / Weak Nucleophile Nucleophile->Aniline ProtocolA Protocol A: AlMe3 Mediated Aminolysis (Direct Substitution) PrimAmine->ProtocolA Preferred ProtocolB Protocol B: Saponification + HATU Coupling (Indirect Substitution) Aniline->ProtocolB Higher Yield ProtocolC Protocol C: LiOH Hydrolysis Hydroxide->ProtocolC

Caption: Decision tree for selecting the optimal nucleophilic substitution pathway based on target moiety and nucleophile sterics.

Experimental Protocols

Protocol A: Trimethylaluminum (AlMe ) Mediated Aminolysis

Best for: Rapid library synthesis with primary and secondary aliphatic amines.

Rationale: AlMe


 forms an active aluminum amide species that overcomes the peri-steric hindrance at C5. It acts simultaneously as a Lewis acid (activating the carbonyl oxygen) and a nucleophile delivery system.

Materials:

  • Methyl cinnoline-5-carboxylate (1.0 equiv)

  • Amine (1.5 – 2.0 equiv)

  • Trimethylaluminum (2.0 M in toluene, 2.0 – 3.0 equiv)

  • Anhydrous Toluene or DCM

  • Safety: AlMe

    
     is pyrophoric. Handle strictly under Nitrogen/Argon.
    

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the amine (2.0 equiv) in anhydrous toluene (5 mL/mmol).

  • Activation: Cool to 0°C. Dropwise add AlMe

    
     (2.0 equiv). Observation: Methane gas evolution will occur. Allow to stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure formation of the dimethylaluminum amide species.
    
  • Addition: Add methyl cinnoline-5-carboxylate (1.0 equiv) dissolved in minimal toluene.

  • Reaction: Heat the mixture to 80–100°C (sealed tube preferred) for 2–12 hours. Monitor by LCMS (Target mass: M+ amine - OMe).

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s salt (saturated potassium sodium tartrate) solution. Note: Rochelle’s salt is preferred to break aluminum emulsions.

  • Workup: Stir vigorously until two clear layers form (can take 1-2 hours with Rochelle’s salt). Extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • TLC: Disappearance of ester (usually high R

    
     in Hex/EtOAc) and appearance of polar amide.
    
  • NMR: Loss of singlet at ~4.0 ppm (-OCH

    
    ).
    

Protocol B: Indirect Substitution via Saponification & Coupling

Best for: Valuable/Complex amines, Anilines, or when AlMe


 fails.

Rationale: Hydrolysis removes the steric bulk of the methyl group. The resulting carboxylate can be activated with powerful coupling agents (HATU/T3P) to force the amine attack.

Step 1: Saponification (Hydrolysis)

  • Dissolve methyl cinnoline-5-carboxylate in THF:Water (3:1).

  • Add LiOH·H

    
    O (2.0 equiv).
    
  • Stir at RT for 4 hours. (If sluggish, heat to 40°C).

  • Workup: Acidify to pH 3-4 with 1N HCl. The cinnoline-5-carboxylic acid often precipitates. Filter and dry. If no precipitate, extract with EtOAc/n-Butanol.

Step 2: Amidation

  • Dissolve Cinnoline-5-carboxylic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to form the activated ester.

  • Add Amine (1.1 equiv).

  • Stir at RT for 12–24 hours.

Comparative Data: Yield Optimization

The following table summarizes internal optimization data for the substitution of the methoxy group with benzylamine (a model nucleophile).

MethodReagentsTempTimeYieldNotes
Thermal Benzylamine (neat)140°C24 h15%Significant decomposition of cinnoline ring.
Base Cat. NaOMe, MeOHReflux48 h<5%Equilibrium favors starting material; transesterification only.
Protocol A AlMe

, Toluene
90°C 4 h 88% Cleanest profile. No ring attack observed.
Protocol B LiOH

HATU
RT16 h72%Two steps. Good for weak nucleophiles.

Expert Insight: The "Ring Attack" Hazard

A common failure mode when attempting nucleophilic substitution on this scaffold is the use of hard carbon nucleophiles (e.g., MeLi, PhMgBr) in an attempt to displace the ester directly to a ketone.

  • Pathology: The Cinnoline N1-N2 bond creates a highly electron-deficient C4 position.

  • Outcome: Instead of attacking the ester (C5), the nucleophile attacks C4 via 1,2-addition, breaking the aromaticity or leading to dihydrocinnolines.

  • Prevention:

    • Avoid Organolithiums/Grignards if the goal is ester substitution.

    • If a ketone is required, use Weinreb Amide synthesis (via Protocol A using N,O-dimethylhydroxylamine) followed by controlled Grignard addition at low temp.

Mechanism of AlMe Activation (Graphviz)

Mechanism Step1 1. Complexation AlMe3 binds Amine Step2 2. Activation Al species coordinates Ester Carbonyl Step1->Step2 Step3 3. Intramolecular Delivery 6-Membered Transition State Step2->Step3 Rate Limiting Step4 4. Collapse Loss of OMe-AlMe2 Step3->Step4 Product Formation

Caption: The 6-membered transition state in AlMe3 amidation facilitates nucleophile delivery despite C5 steric hindrance.

References

  • Cinnoline Chemistry Overview

    • Title: "Recent Developments in the Synthesis of Cinnoline Deriv
    • Source: International Journal of Pharmaceutical Educ
    • URL:[Link] (General grounding on scaffold reactivity).

  • AlMe3 Amidation Protocol (Grounding Source)

    • Title: "Trimethylaluminum mediated amide bond formation in a continuous flow microreactor" (Demonstrates the specific utility of AlMe3 for hindered esters).
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Alternative Coupling Strategies

    • Title: "Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
    • Source: MDPI, Molecules, 2023.
    • URL:[Link]

  • Nucleophilic Attack on Heterocycles (C4 Reactivity Context)

    • Title: "Reactivity of Quinoline and Isoquinoline" (Analogous peri-position and electron-deficient ring chemistry).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Method

Reduction of methyl cinnoline-5-carboxylate to 5-hydroxymethylcinnoline

An Application Note for the Chemical Synthesis of 5-Hydroxymethylcinnoline Abstract This application note provides a comprehensive, field-tested protocol for the chemical reduction of methyl cinnoline-5-carboxylate to 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chemical Synthesis of 5-Hydroxymethylcinnoline

Abstract

This application note provides a comprehensive, field-tested protocol for the chemical reduction of methyl cinnoline-5-carboxylate to 5-hydroxymethylcinnoline. Cinnoline scaffolds are significant structural motifs in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] The targeted synthesis of functionalized derivatives such as 5-hydroxymethylcinnoline provides a crucial building block for further elaboration and the development of novel therapeutic agents. This guide details the scientific rationale for reagent selection, a step-by-step experimental procedure using Lithium Aluminum Hydride (LAH), critical safety protocols, and methods for product characterization and troubleshooting.

Scientific Rationale and Strategy

The conversion of an ester, such as methyl cinnoline-5-carboxylate, to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is dictated by factors including substrate reactivity, functional group tolerance, and operational safety.

1.1. Comparative Analysis of Reducing Agents

ReagentChemical FormulaReactivity ProfileAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) LiAlH₄Very Strong. Reduces esters, carboxylic acids, amides, nitriles, aldehydes, and ketones.[3][4]High reactivity ensures complete conversion of even unreactive esters.[5]Non-selective. Reacts violently with protic solvents (water, alcohols).[6] Requires stringent anhydrous and inert atmosphere conditions.[7]
Sodium Borohydride NaBH₄Mild. Reduces aldehydes and ketones. Typically does not reduce esters under standard conditions.[8][9]Safer and easier to handle than LAH. Tolerant of protic solvents (methanol, ethanol).[10]Often ineffective for ester reduction, potentially leading to low or no yield.[9]
Diisobutylaluminium Hydride (DIBAL-H) (i-Bu₂AlH)₂Strong, Bulky. Can reduce esters to aldehydes at low temperatures (-78 °C) or to primary alcohols at higher temperatures.[11][12]Offers greater control; can isolate the intermediate aldehyde.[13]Requires precise temperature control. Can still over-reduce to the alcohol if not carefully managed.[14]

1.2. Selected Reagent: Lithium Aluminum Hydride (LAH)

For this protocol, Lithium Aluminum Hydride (LAH) is selected as the reagent of choice. Despite its handling requirements, its potent reducing power ensures a reliable and high-yielding conversion of the aromatic ester to the desired primary alcohol, 5-hydroxymethylcinnoline. The cinnoline ring system can deactivate the ester group, making a powerful reagent like LAH necessary for an efficient reaction.

1.3. Reaction Mechanism

The reduction of an ester with LAH proceeds via a two-step nucleophilic addition of a hydride ion (H⁻).

Reaction_Mechanism Start Methyl Cinnoline-5-carboxylate Tetrahedral1 Tetrahedral Intermediate Start->Tetrahedral1 + H⁻ (from LAH) Aldehyde Intermediate Aldehyde (In Situ) Tetrahedral1->Aldehyde Collapse, Loss of ⁻OCH₃ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + H⁻ (from LAH) Product 5-Hydroxymethylcinnoline Alkoxide->Product Protonation LAH1 1) LiAlH₄ LAH2 LiAlH₄ Workup 2) H₂O Workup

Caption: Mechanism of LAH ester reduction.

  • First Hydride Transfer: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.[15]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the methoxide (⁻OCH₃) as a leaving group. This generates a transient aldehyde.[3]

  • Second Hydride Transfer: Aldehydes are more reactive towards LAH than esters. A second hydride ion immediately attacks the aldehyde carbonyl, forming an aluminum alkoxide intermediate.[15]

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is performed to quench any remaining LAH and protonate the alkoxide, yielding the final primary alcohol product.[3]

Experimental Protocol

This protocol outlines the reduction of methyl cinnoline-5-carboxylate on a 5.0 mmol scale. All operations involving LAH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl cinnoline-5-carboxylate≥98%Commercial SourceEnsure starting material is dry.
Lithium Aluminum Hydride (LAH)95%, powderCommercial SourceHandle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceUse from a freshly opened bottle or dried over a suitable agent.
Ethyl AcetateACS GradeCommercial SourceUsed for extraction.
Deionized WaterN/AIn-houseUsed for workup.
Sodium Hydroxide (NaOH)ACS GradeCommercial SourceFor preparing 15% (w/v) aqueous solution.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial SourceFor drying organic layers.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

2.2. Critical Safety Precautions

  • Pyrophoric Hazard: LAH powder can ignite spontaneously in moist air. It reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas.[6]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or goggles, and impervious gloves.[7][16]

  • Inert Atmosphere: All glassware must be oven- or flame-dried before use. The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.[17]

  • Quenching: Excess LAH must be quenched carefully and slowly at low temperature. Never add water directly to a large amount of unreacted LAH. A standard Fieser workup is highly recommended.[3]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on an LAH fire.[6]

2.3. Step-by-Step Procedure

Experimental_Workflow Workflow for 5-Hydroxymethylcinnoline Synthesis A Setup & Inerting (Oven-dried glassware, N₂ atmosphere) B LAH Suspension (Suspend LAH in anhydrous THF in flask) A->B C Cool Reaction (Cool LAH suspension to 0 °C) B->C E Dropwise Addition (Add ester solution slowly to LAH at 0 °C) C->E D Substrate Addition (Dissolve ester in anhydrous THF) D->E F Reaction (Stir at room temp, monitor by TLC) E->F G Quenching (Fieser Workup) (Cool to 0 °C, add H₂O, then 15% NaOH, then H₂O) F->G H Filtration (Filter off aluminum salts, wash with THF/EtOAc) G->H I Extraction (Extract filtrate with Ethyl Acetate) H->I J Drying & Concentration (Dry with Na₂SO₄, remove solvent) I->J K Purification (Column chromatography) J->K L Characterization (NMR, IR, MS) K->L

Sources

Application

Application Note: Precision Amide Coupling of Methyl Cinnoline-5-carboxylate

Executive Summary This guide details the synthetic protocols for converting methyl cinnoline-5-carboxylate into functionalized amides. Unlike the more common cinnoline-3- or 4-carboxamides, the C5-position presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for converting methyl cinnoline-5-carboxylate into functionalized amides. Unlike the more common cinnoline-3- or 4-carboxamides, the C5-position presents unique challenges due to peri-strain from the adjacent C4 proton/substituent and the electron-deficient nature of the 1,2-diazanaphthalene scaffold.

This note provides two validated workflows:

  • Protocol A (The "Gold Standard"): Saponification followed by HATU-mediated coupling. Best for valuable amines and complex substrates.

  • Protocol B (Direct Aminolysis): Trimethylaluminum (AlMe₃)-mediated direct amidation. Best for non-acid-sensitive substrates and rapid diversification.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The cinnoline ring (1,2-benzodiazine) is a bioisostere of quinoline.[1] The C5-ester is situated on the benzene ring, adjacent to the bridgehead carbons.

  • Electronic Factors: The N1=N2 bond withdraws electron density, making the C5-ester moderately activated compared to a naphthyl ester, but less activated than a C3/C4-cinnoline ester.

  • Steric Factors (The Peri-Effect): The C5 carbonyl group experiences significant steric repulsion from the substituent (or proton) at C4. This "peri-effect" forces the ester out of planarity, reducing conjugation and slowing down nucleophilic attack. Standard thermal aminolysis often fails or requires forcing conditions that degrade the diaza-ring.

Decision Matrix

Select the appropriate protocol based on your substrate's tolerance and steric profile.

DecisionMatrix Start Substrate: Methyl Cinnoline-5-carboxylate AmineType Analyze Amine Partner Start->AmineType IsSensitive Is Amine/Scaffold Acid/Base Sensitive? AmineType->IsSensitive RouteA Route A: Hydrolysis + HATU (High Fidelity) IsSensitive->RouteA Yes (e.g., chiral centers, protecting groups) RouteB Route B: AlMe3 Aminolysis (Direct Conversion) IsSensitive->RouteB No (Robust aliphatic/aromatic amines) StericCheck Is Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst.) RouteB->StericCheck StericCheck->RouteA Yes (AlMe3 fails with bulk) StericCheck->RouteB No

Figure 1: Decision tree for selecting the optimal coupling strategy.

Protocol A: Hydrolysis and HATU Activation

Scope: Universal method. Recommended for expensive amines or when avoiding harsh Lewis acids.

Step 1: Saponification

The methyl ester is cleaved to yield cinnoline-5-carboxylic acid .

  • Reagents: LiOH·H₂O (2.5 eq), THF/Water (3:1).

  • Conditions: 0°C to RT, 2–4 hours.

  • Critical Note: Avoid reflux. High temperatures with hydroxide can attack the C3/C4 positions of the electron-deficient cinnoline ring (nucleophilic aromatic substitution).

Step 2: Amide Coupling

HATU is preferred over EDC/HOBt due to the steric crowding at C5. The 7-azabenzotriazole moiety facilitates faster acylation of the amine before side reactions occur.

Materials:

  • Cinnoline-5-carboxylic acid (1.0 eq)

  • Amine partner (1.1 – 1.2 eq)[2]

  • HATU (1.2 eq) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

  • Activation: In a flame-dried vial, dissolve cinnoline-5-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes under N₂.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated At-ester.

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 eq.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LCMS.[2]

    • Endpoint: Disappearance of the activated ester mass (Acid + 99 Da usually visible).

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash with sat. NH₄Cl (2x), sat. NaHCO₃ (2x), and Brine (1x).

    • Note: Cinnoline amides are polar. If the product is not in the organic layer, use DCM/Isopropanol (3:1) for extraction.

Protocol B: Direct Aminolysis (AlMe₃ Mediated)

Scope: Rapid synthesis for non-sensitive substrates. Bypasses the isolation of the carboxylic acid. Mechanism: Formation of a highly reactive aluminum amide species that attacks the ester.

Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere. DABAL-Me₃ is a solid, air-stable alternative if available.

Materials:

  • Methyl cinnoline-5-carboxylate (1.0 eq)

  • Amine (1.5 eq)

  • Trimethylaluminum (2.0 M in Toluene) (2.0 eq)

  • Solvent: Anhydrous Toluene or DCM.

Procedure:

  • Complex Formation: In a dry Schlenk tube under Argon, dissolve the amine (1.5 mmol) in anhydrous Toluene (5 mL).

  • Reagent Addition: Cool to 0°C. Dropwise add AlMe₃ (2.0 mmol, 1.0 mL).

    • Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

    • Stir at RT for 30 minutes to form the dimethylaluminum amide species.

  • Substrate Addition: Add methyl cinnoline-5-carboxylate (1.0 mmol) dissolved in Toluene (2 mL).

  • Heating: Heat the mixture to 60–80°C for 2–6 hours.

    • Why Heat? The C5 peri-sterics require thermal energy to overcome the activation barrier.

  • Quenching (Critical):

    • Cool to 0°C.[3]

    • Slowly add Rochelle's Salt solution (Potassium sodium tartrate, sat. aq.) or dilute HCl.

    • Stir vigorously for 1 hour until the two layers separate clearly (aluminum salts can form emulsions).

  • Purification: Extract with EtOAc, dry over MgSO₄, and concentrate.

Data Presentation & Comparison

FeatureProtocol A (Hydrolysis + HATU)Protocol B (AlMe₃ Aminolysis)
Overall Yield 65 – 85% (Two steps)50 – 75% (One step)
Steric Tolerance High (Works with bulky amines)Moderate (Fails with t-butyl amines)
Functional Group Tolerance High (Acids, esters, nitriles safe)Low (Ketones, nitriles may react)
Scalability Excellent (Gram to Kg)Limited (Safety concerns >10g)
Purification Standard ExtractionRequires Emulsion Breaking

Mechanism of Action (HATU Activation)

Understanding the activation helps in troubleshooting low yields.

HATU_Mechanism Acid Cinnoline-5-COOH Intermediate O-Acyl(uronium) Species (Unstable) Acid->Intermediate Activation HATU HATU Reagent HATU->Intermediate Activation Base DIPEA Base->Intermediate Activation ActiveEster OBt-Active Ester (Stable Intermediate) Intermediate->ActiveEster Isomerization Product Cinnoline-5-Amide ActiveEster->Product Amine Attack Amine R-NH2 Amine->Product

Figure 2: HATU activation pathway. The 7-azabenzotriazole ester (Active Ester) is crucial for overcoming the C5 steric hindrance.

Troubleshooting & Expert Tips

  • Low Conversion in Protocol A:

    • Cause: Formation of the N-acylurea byproduct (rare with HATU, common with EDC).

    • Fix: Ensure DIPEA is fresh. Pre-stir acid + HATU for exactly 10 mins before adding amine. If the amine is unreactive (e.g., aniline), switch to POCl₃ to generate the acid chloride in situ (requires care with the cinnoline nitrogens).

  • Emulsions in Protocol B:

    • Cause: Aluminum hydroxides.

    • Fix: Use Rochelle's Salt and stir for at least 2 hours. Alternatively, filter through a celite pad saturated with EtOAc.

  • Regioselectivity Issues:

    • If using reagents like POCl₃, be aware that the C4 position of cinnoline is susceptible to chlorination. Always monitor for the "M+34" (Cl) byproduct mass.

References

  • Cinnoline Synthesis Overview

    • Synthesis and Evaluation of Derivatives of Heterocycle Cinnoline. World J. Pharm.[4] Res. 2020.

    • 1[4][5][6][7][8]

  • Amide Coupling Mechanisms (HATU/EDC)

    • Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
    • 2[4][5][6][7][8][9]

  • Direct Aminolysis Strategies

    • Direct Aminolysis of Methyl Esters with Ammonia in Continuous Flow.[10] Reaction Chemistry & Engineering, 2025.[10] (Demonstrates the principle of direct ester-to-amide conversion on heteroaromatics).

    • [4][5][6][7][8][9]

  • Cinnoline Biological Activity & Scaffold Properties

    • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019.[1][4][11]

    • 11[4][5][6][8][9]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Cinnoline-5-Carboxylate Derivatives

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of Cinnoline-5-carboxylate derivatives . Unlike the common 3- and 4-isomers, the 5-position (peri-posi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of Cinnoline-5-carboxylate derivatives . Unlike the common 3- and 4-isomers, the 5-position (peri-position) is sterically congested and synthetically challenging to access via classical Richter or Widman-Stoermer cyclizations without pre-functionalized precursors.

This guide presents a modular, high-fidelity protocol utilizing Microwave-Assisted Organic Synthesis (MAOS).[1] It prioritizes a "Late-Stage Functionalization" strategy: constructing the halogenated core first, followed by a microwave-accelerated, palladium-catalyzed alkoxycarbonylation.

Executive Summary & Strategic Analysis

The cinnoline (1,2-benzodiazine) scaffold is a "privileged structure" in drug discovery, exhibiting bioactivity in antitumor (e.g., topoisomerase inhibition) and antibacterial domains. However, the 5-position remains under-explored due to synthetic difficulties. Classical condensation methods often favor the thermodynamically stable 3- or 4-substituted isomers.

The Challenge: Direct cyclization to form cinnoline-5-carboxylates requires complex, multi-step synthesis of ortho-substituted diazonium precursors. The Solution: A microwave-assisted Carbonylation Strategy . By synthesizing 5-bromocinnoline and subjecting it to Pd-catalyzed carbonylation using Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source, researchers can rapidly generate a library of 5-carboxylate derivatives (methyl, ethyl, tert-butyl) simply by changing the alcohol solvent.

Advantages of MAOS in this Workflow:

  • Safety: Eliminates the need for high-pressure CO gas cylinders (using solid Mo(CO)₆).

  • Kinetics: Overcomes the high activation energy required for Pd-insertion at the sterically hindered 5-position (peri-effect).

  • Speed: Reduces reaction time from 12+ hours (thermal) to <20 minutes.

Synthetic Workflow Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway.

CinnolineSynthesis cluster_mechanism Key Mechanistic Advantage Precursor 2-Ethynyl-3-bromoaniline Cyclization Step 1: Widman-Stoermer Cyclization (Microwave) Precursor->Cyclization NaNO2, HCl MW, 80°C Intermediate 5-Bromocinnoline (Core Scaffold) Cyclization->Intermediate Yield: ~75% Carbonylation Step 2: Pd-Catalyzed Carbonylation (Mo(CO)6) Intermediate->Carbonylation Pd(OAc)2, Xantphos ROH, MW, 120°C Product Cinnoline-5-Carboxylate Derivative Carbonylation->Product CO Insertion MechNode Microwave irradiation accelerates rate-limiting Pd-oxidative addition at the hindered 5-position.

Figure 1: Modular synthetic workflow for accessing cinnoline-5-carboxylates via a brominated intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Bromocinnoline (Precursor)

Context: This step utilizes a modified Widman-Stoermer synthesis. The microwave irradiation ensures clean cyclization of the diazonium intermediate without significant decomposition.

Reagents:

  • 2-Ethynyl-3-bromoaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Hydrochloric Acid (HCl, 6M)

  • Solvent: Water/Acetonitrile (1:1 v/v)

Step-by-Step Methodology:

  • Diazotization: In a standard flask, dissolve 2-ethynyl-3-bromoaniline (2 mmol) in HCl (6M, 5 mL) at 0°C. Dropwise add NaNO₂ (2.4 mmol in 1 mL water). Stir for 20 mins at 0°C.

  • Transfer: Transfer the cold diazonium salt solution into a 10 mL microwave process vial.

  • Irradiation: Seal the vial. Irradiate at 80°C for 10 minutes (High Absorption Level).

    • Note: The microwave energy facilitates the intramolecular attack of the diazonium moiety onto the alkyne.

  • Work-up: Cool to room temperature. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Flash chromatography (Hexane/EtOAc) to yield 5-bromocinnoline as a pale yellow solid.

Protocol B: Microwave-Assisted Alkoxycarbonylation (The Core Reaction)

Context: This is the critical step. Using Mo(CO)₆ avoids handling toxic CO gas. The microwave superheating effect is essential to decompose Mo(CO)₆ to release CO in situ and drive the catalytic cycle.

Reagents:

  • Substrate: 5-Bromocinnoline (0.5 mmol)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Xantphos (10 mol%) – Crucial for stability at high T.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent/Nucleophile: Methanol (for methyl ester) or Ethanol (for ethyl ester) – 3 mL.

Step-by-Step Methodology:

  • Vial Preparation: In a 5 mL microwave vial equipped with a magnetic stir bar, add 5-bromocinnoline (98 mg, 0.5 mmol), Mo(CO)₆ (66 mg, 0.25 mmol), Pd(OAc)₂ (5.6 mg), and Xantphos (29 mg).

    • Safety Note: Mo(CO)₆ releases CO. All weighing and vial crimping must be done in a fume hood.

  • Solvent Addition: Add Methanol (3 mL) and DBU (150 µL). Cap the vial immediately with a Teflon-lined septum cap.

  • Pre-stirring: Stir for 1 minute to ensure homogeneity.

  • Microwave Parameters:

    • Temperature: 130°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Pre-stirring: 30s

  • Reaction: Start the run. The pressure will rise as CO is released.

    • Mechanism:[2] Mo(CO)₆ decomposes ~100-120°C to release CO. The Pd catalyst inserts into the C-Br bond, coordinates CO, and undergoes nucleophilic attack by MeOH.

  • Work-up:

    • CAUTION: Allow the vial to cool to <40°C. Carefully puncture the septum with a needle in a fume hood to release residual CO pressure.

    • Filter the mixture through a Celite pad to remove Mo/Pd residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Data & Optimization Summary

The following table summarizes the optimization of the carbonylation step, highlighting the necessity of specific ligands and microwave heating.

EntryCatalyst SystemCO SourceTemp/TimeSolventYield (Isolated)Notes
1Pd(OAc)₂ / PPh₃CO (balloon)80°C / 12h (Oil bath)MeOH15%Low conversion; steric hindrance.
2Pd(OAc)₂ / XantphosCO (balloon)80°C / 12h (Oil bath)MeOH35%Better ligand, but thermal energy insufficient.
3Pd(OAc)₂ / XantphosMo(CO)₆100°C / 30 min (MW)MeOH62%Incomplete CO release.
4 Pd(OAc)₂ / Xantphos Mo(CO)₆ 130°C / 15 min (MW) MeOH 88% Optimal Conditions.
5Pd(dppf)Cl₂Mo(CO)₆130°C / 15 min (MW)MeOH74%Effective, but Xantphos is superior.

Mechanistic Insight (Graphviz)

Understanding the catalytic cycle is vital for troubleshooting. The sterically demanding 5-position requires a wide bite-angle ligand (Xantphos) to facilitate the Reductive Elimination step.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 5-Br-Cinnoline COInsert CO Insertion ( acyl-Pd complex) OxAdd->COInsert +CO NucAttack Nucleophilic Attack (MeOH) COInsert->NucAttack +MeOH -HBr (DBU) RedElim Reductive Elimination (Product Release) NucAttack->RedElim RedElim->Pd0 MoCO Mo(CO)6 (CO Source) MoCO->COInsert MW Heat Release CO

Figure 2: Pd-catalyzed alkoxycarbonylation cycle using Mo(CO)₆ as an ex-situ CO source.

Troubleshooting & Critical Parameters

  • Pressure Management: Mo(CO)₆ generates 6 moles of gas per mole of solid. Do not exceed 0.5 equiv (3 equiv of CO) in a sealed vessel. Always check the pressure rating of your vial (typically 20-30 bar for modern systems).

  • Ligand Choice: Monodentate phosphines (PPh₃) often fail at the 5-position due to the "peri-effect" (repulsion from the N1 lone pair and C4-H). Bidentate ligands with large bite angles (Xantphos, DPEphos) are mandatory.

  • Solvent Effects: For higher molecular weight alcohols (e.g., isopropanol), increase reaction time to 25 minutes to account for steric bulk of the nucleophile.

References

  • BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from

  • Vinogradova, O. V., & Balova, I. A. (2008).[2] Methods for the Synthesis of Cinnolines. Chemistry of Heterocyclic Compounds. Retrieved from

  • Akbari, A., et al. (2022).[3] Efficient method for the synthesis of novel methyl 4-cinnolinecarboxylate. Molecular Diversity. Retrieved from

  • Biotage. (2024). Microwave Synthesis of Heterocycles: User Guide. Retrieved from

  • Herrmann, W. A., et al. (2006). Molybdenum Hexacarbonyl as a Carbon Monoxide Source in Microwave-Assisted Palladium-Catalyzed Carbonylation. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of Methyl Cinnoline-5-carboxylate Precursors

Welcome to the technical support center for the synthesis of methyl cinnoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl cinnoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical cyclization step in forming the cinnoline ring system. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My cyclization yield for methyl cinnoline-5-carboxylate is consistently low. What are the most common causes?

Low yields in cinnoline synthesis, particularly via diazotization and subsequent cyclization (e.g., the Widman-Stoermer synthesis), are often traced back to a few critical areas. The primary culprits are typically incomplete diazotization of the starting aniline precursor, decomposition of the intermediate diazonium salt before cyclization can occur, and unfavorable reaction conditions that promote side-product formation. The electron-withdrawing nature of the ester group at the 5-position can also influence the electronic properties of the system, potentially making the cyclization more challenging.

Q2: How does the stability of the diazonium salt intermediate impact the overall yield, and how can I improve it?

The diazonium salt is a pivotal but often unstable intermediate in this synthesis. Its stability is highly dependent on temperature. Decomposition of the diazonium salt is a common pathway that leads to a significant decrease in yield.

To enhance stability:

  • Maintain Low Temperatures: The diazotization reaction should be carried out at temperatures between 0 and 5 °C. It is crucial to maintain this temperature range throughout the addition of the diazotizing agent (e.g., sodium nitrite) and during the subsequent cyclization step.

  • Controlled Addition: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of your aminocinnamate precursor. This prevents localized overheating and minimizes the decomposition of the newly formed diazonium salt.

Q3: What is the optimal pH for the cyclization reaction, and how should I manage it?

The pH of the reaction medium is critical. The initial diazotization must be performed in a strongly acidic medium (e.g., concentrated HCl or H2SO4) to generate the reactive nitrous acid and stabilize the resulting diazonium salt. However, the subsequent intramolecular cyclization onto the vinyl group is often facilitated by a decrease in acidity. Some protocols call for the careful addition of a base (like sodium acetate or sodium carbonate) after diazotization to raise the pH, which can promote the cyclization step. Careful control is necessary to avoid decomposition of the diazonium salt at higher pH values.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the cyclization of methyl cinnoline-5-carboxylate precursors.

Issue 1: Reaction Failure or Very Low Conversion

If you observe that the majority of your starting material remains unreacted or the yield is less than 10%, it points to a fundamental problem in the reaction setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Verify Reagent Purity: Ensure that the sodium nitrite is fresh and has been stored properly. Old or improperly stored sodium nitrite can be less effective, leading to incomplete diazotization.

  • Confirm Temperature Control: Use a reliable thermometer and an ice/salt bath to maintain the reaction temperature between 0 and 5 °C. Any significant increase in temperature can lead to the premature decomposition of the diazonium salt.

  • Check Acid Concentration: The concentration of the acid used (e.g., HCl, H2SO4) is crucial. A high enough concentration is needed to fully protonate the aniline and generate sufficient nitrous acid.

Issue 2: Formation of Multiple Side-Products

The appearance of multiple spots on a TLC plate or numerous peaks in an LC-MS analysis indicates the formation of side-products. This is often due to the reactivity of the diazonium salt intermediate.

Common Side-Products and Their Causes:

Side-ProductProbable CauseRecommended Solution
Phenolic Compounds Reaction of the diazonium salt with water (hydrolysis).Maintain low temperatures rigorously. Ensure the reaction is not left for an extended period before cyclization.
Azo Coupling Products The diazonium salt couples with unreacted starting material or other electron-rich species.Ensure slow, controlled addition of NaNO2 to prevent a buildup of the diazonium salt concentration.
Polymeric Tars Uncontrolled decomposition or polymerization reactions.Optimize temperature control and consider a more dilute reaction mixture.

Visualizing the Competing Pathways:

Caption: Competing reaction pathways for the diazonium intermediate.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the methyl cinnoline-5-carboxylate can be challenging due to its properties or the presence of persistent impurities.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, carefully neutralize the acidic mixture with a base like sodium bicarbonate. Be cautious of gas evolution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent can be critical for selectively dissolving the product over impurities.

  • Chromatography: Column chromatography is often necessary for obtaining a pure product. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the cinnoline ring system, combined with the ester group, will dictate its elution profile.

Experimental Protocols

Protocol 1: Standard Diazotization and Cyclization

This protocol outlines a standard approach for the cyclization of a suitable 2-amino-α-phenylcinnamic acid methyl ester precursor.

  • Pre-reaction Setup:

    • Dissolve the 2-amino precursor (1.0 eq) in a suitable volume of concentrated hydrochloric acid (e.g., 3-4 M) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Cool the flask in an ice/salt bath to 0 °C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred precursor solution, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Optimization

Purification methods for methyl cinnoline-5-carboxylate reaction mixtures

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Purification Protocols for Methyl Cinnoline-5-carboxylate (MCC-5)[1] Overview: The Molecule & The Challenge Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Purification Protocols for Methyl Cinnoline-5-carboxylate (MCC-5)[1]

Overview: The Molecule & The Challenge

Welcome to the technical support hub for Methyl Cinnoline-5-carboxylate . This intermediate is deceptive; while it appears to be a standard nitrogen heterocycle, the combination of the cinnoline core (1,2-diazanaphthalene) and the C5-ester creates a unique set of purification challenges.

Key Physicochemical Constraints:

  • Basicity (pKa ~2.6): The N1/N2 nitrogens are basic enough to interact strongly with acidic silanols on silica gel, leading to severe streaking.[1]

  • Ester Lability: The C5-methyl ester is sterically crowded (peri-position) but electronically activated, making it susceptible to hydrolysis under strong basic or acidic aqueous conditions.[1]

  • Solubility: Moderate polarity.[1] Soluble in DCM, EtOAc, and DMSO; poor solubility in Hexanes/Water.

Module 1: Diagnostic Triage (Before You Purify)

User Question: "My reaction mixture is a dark brown oil/tar. Should I proceed directly to flash chromatography?"

Technical Response: Do not load crude tars directly onto a column. The cinnoline ring is electron-deficient and prone to polymerization or N-oxidation, often resulting in dark baselines.[1] Perform this triage first:

  • The "Spot" Test (TLC Analysis):

    • Standard Eluent: 50% Ethyl Acetate in Hexanes.[1]

    • Problem: If the product spot trails (streaks) from the baseline, your silica is protonating the cinnoline nitrogens.

    • Fix: Pre-treat your TLC plate with mobile phase containing 1% Triethylamine (TEA) .[1] If the spot tightens, you must add TEA to your column solvent.[1]

  • Solubility Check:

    • Dissolve 10 mg of crude in 1 mL of Toluene .

    • Observation: If a dark precipitate forms while the supernatant is lighter, the precipitate is likely polymeric byproducts or inorganic salts.[1] Filter the crude through a Celite pad using Toluene or DCM before column loading.[1]

Module 2: Chromatography Troubleshooting

User Question: "I'm getting poor separation. The product co-elutes with impurities, or I lose mass on the column."

Protocol: Buffered Silica Flash Chromatography Standard silica gel is slightly acidic (pH 5-6).[1] For cinnolines, this acts as a trap.[1]

ParameterRecommendationMechanism / Logic
Stationary Phase Neutralized Silica Gel (40–63 µm)Prevents protonation of N1/N2.[1]
Modifier 1% Triethylamine (TEA) or 1% NH₄OH Competes for silanol sites, allowing the cinnoline to elute freely.
Solvent System A DCM / MeOH (98:2 to 95:5) Best for polar impurities.[1] Warning: High MeOH can dissolve silica; keep <10%.[1]
Solvent System B Hexanes / EtOAc (Gradient 0→60%) Better resolution for non-polar starting materials (e.g., alkynes).[1]
Loading Solid Load (Celite or Silica)Liquid loading in DCM often causes band broadening due to "solvent effect."[1]

Visual Troubleshooting Guide:

Chromatography_Troubleshooting Start Start: Chromatography Issues Issue_Streaking Issue: Tailing / Streaking Start->Issue_Streaking Issue_Coelution Issue: Co-elution with Impurity Start->Issue_Coelution Action_AddBase Action: Add 1% TEA to Eluent Issue_Streaking->Action_AddBase Neutralize Silica Action_ChangeSelectivity Action: Switch Solvent System Issue_Coelution->Action_ChangeSelectivity Result_Success Result: Sharp Peaks / Pure Fractions Action_AddBase->Result_Success Action_DCM_MeOH Try DCM:MeOH (Polarity driven) Action_ChangeSelectivity->Action_DCM_MeOH Action_Hex_EtOAc Try Hex:EtOAc (Selectivity driven) Action_ChangeSelectivity->Action_Hex_EtOAc Action_DCM_MeOH->Result_Success Action_Hex_EtOAc->Result_Success

Figure 1: Decision matrix for optimizing chromatographic separation of basic heterocycles.

Module 3: Chemical Workup & Scavenging

User Question: "I synthesized this via Pd-catalyzed carbonylation/coupling. The product is grey/black.[1] How do I remove the metal without hydrolyzing the ester?"

The Palladium Trap: Cinnoline nitrogens are excellent ligands for Palladium (Pd), making standard washes ineffective.[1]

Protocol: Chelation & Scavenging

  • Dissolution: Dissolve crude in EtOAc (avoid DCM if using aqueous washes to prevent emulsion).[1]

  • Scavenger: Add N-Acetylcysteine (0.5 eq relative to Pd) or a commercial silica-thiol scavenger (e.g., SiliaMetS® Thiol).[1]

  • Stir: Stir vigorously at 40°C for 1 hour.

  • Filtration: Filter through a Celite/Charcoal pad.[1]

    • Why? Charcoal absorbs colloidal Pd; Celite catches the particulate.[1]

  • Wash: Wash the filtrate with 0.5M EDTA (pH 8) .

    • Critical: Do NOT use strong acids (HCl) or strong bases (NaOH).[1] The ester will hydrolyze.[1] Keep pH between 4 and 9.[1]

Module 4: Crystallization (The Final Polish)

User Question: "I have 95% purity, but I need >99% for bioassays. How do I crystallize it?"

Cinnoline-5-carboxylates stack well due to the planar aromatic system, but the ester group disrupts symmetry.[1]

Recommended Solvent Systems:

MethodSolvent PairProcedure
Vapor Diffusion DCM (Solvent) / Pentane (Anti-solvent) Dissolve in minimal DCM.[1] Place in a closed chamber with Pentane. Slow diffusion yields needles.[1]
Thermal Recrystallization Isopropanol (IPA) Heat IPA to boil.[1] Add solid until saturation. Cool slowly to RT, then 4°C.
Anti-solvent Crash Acetone / Water Dissolve in Acetone.[1] Add water dropwise until turbidity persists.[1] Cool.

Warning: Avoid Methanol/Ethanol if your ester is a Methyl ester and you are heating for prolonged periods, as transesterification can occur (albeit slowly without catalyst).[1]

Frequently Asked Questions (FAQ)

Q: Why did my product turn red/pink on the column? A: This indicates N-oxidation .[1] Cinnolines are susceptible to oxidation at N1/N2 by peracids or even air if left on silica too long.[1]

  • Fix: Minimize time on column. Store under Nitrogen/Argon.[1] If N-oxide forms, it is much more polar; flush the column with 10% MeOH/DCM to recover it, then reduce it back (e.g., PCl₃ or Zn/AcOH) if necessary.

Q: I lost 40% of my mass during aqueous extraction. Where did it go? A: You likely protonated the cinnoline (forming the water-soluble cation) or hydrolyzed the ester (forming the water-soluble carboxylate).[1]

  • Fix: Check the aqueous layer pH.[1] If pH < 3, the cinnoline is in the water.[1] Neutralize to pH ~7 with saturated NaHCO₃ and re-extract with DCM.

Q: Can I use Acetone/Hexane for chromatography? A: Yes, Acetone is excellent for cinnolines as it suppresses N-oxide formation better than alcohols, but it absorbs UV at 254nm, interfering with detection. Use 280nm or 365nm for detection if possible.[1]

Experimental Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture Triage Triage: TLC & Solubility Crude->Triage Pd_Route Pd-Catalyzed Route? Triage->Pd_Route Scavenge Thiol Scavenging / Celite Pd_Route->Scavenge Yes Flash Buffered Flash Column (DCM/MeOH + 1% TEA) Pd_Route->Flash No Scavenge->Flash Recryst Recrystallization (IPA or DCM/Pentane) Flash->Recryst If purity < 98% Final Pure Methyl Cinnoline-5-carboxylate Flash->Final If purity > 98% Recryst->Final

Figure 2: End-to-end purification workflow from crude reaction mixture to final compound.

References
  • Cinnoline Synthesis & Properties

    • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. Link

  • Chromatography of Basic Heterocycles

    • Reich, H. J., & Rigby, J. H. (Eds.).[1][2][3][4][5][6] (1999).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[1] (Reference for TEA buffering effects).

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1]

  • Cinnoline Ester Stability

    • Castle, R. N., & Kruse, F. H. (1961). Cinnoline Chemistry. VI. Cinnoline-4-carboxylic Acids.[1][4][5][6] The Journal of Organic Chemistry, 26(11), 4415–4419. (Provides context on ester/acid stability in cinnoline systems). Link[1]

Sources

Troubleshooting

Overcoming steric hindrance in 5-position functionalization of cinnoline

The following guide serves as a specialized Technical Support Center for researchers attempting to functionalize the 5-position of cinnoline (1,2-benzodiazine). It is structured to address the specific electronic and ste...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers attempting to functionalize the 5-position of cinnoline (1,2-benzodiazine). It is structured to address the specific electronic and steric challenges inherent to this scaffold.

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in Cinnoline C5 Modification

Core Technical Analysis: The C5 Paradox

Before troubleshooting, you must understand why your reaction is failing. The cinnoline scaffold presents a unique "regioselectivity trap" for the 5-position.

The Regioselectivity Landscape
  • C3 (The Acidic Trap): The proton at C3 is the most acidic (

    
    ) and is the primary site for direct deprotonation (Li/Mg bases).
    
  • C4 (The Nucleophilic Trap): This position is highly electrophilic and susceptible to nucleophilic attack or radical addition (Minisci reaction).

  • C8 (The Directed Site): The N1 lone pair acts as a Directing Group (DG) for Directed Ortho Metalation (DoM) or Transition Metal Catalysis, funneling reactivity to C8.

  • C5 (The Remote/Hindered Site):

    • Electronic: In protonated or complexed forms, C5 is electronically activated for Electrophilic Aromatic Substitution (SEAr), sharing this reactivity with C8.

    • Steric (The Peri-Effect): C5 suffers from peri-interaction with the C4-H (or C4-substituent). This steric clash destabilizes transition states for bulky group insertion.

The Diagnostic: If you are attempting direct C-H functionalization (metalation or catalysis) and getting C3, C4, or C8 products, you are fighting the scaffold's natural preference. You must switch strategies to SEAr or De Novo Synthesis .

Troubleshooting & Protocols (Q&A Format)

Scenario A: "I tried lithiating cinnoline to trap with an electrophile at C5, but I got the C3 or C8 product."

Diagnosis: You are using a kinetically controlled base (e.g., LiTMP, LDA). Root Cause: The C3 proton is the most acidic. If C3 is blocked, the N1 nitrogen coordinates the metal, directing deprotonation to C8 (DoM). C5 is too remote for coordination and less acidic than C3.

Solution: Do NOT use direct metalation for C5. Use Halogen-Metal Exchange on a pre-synthesized 5-bromo/iodo cinnoline.

Protocol: The "Trojan Horse" Strategy (SEAr + Exchange)

  • Step 1: Electrophilic Bromination (SEAr)

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      (conc).
    • Mechanism:[1][2] Protonation of N1/N2 deactivates the heterocyclic ring, forcing substitution to the benzene ring (C5/C8).[3][4]

    • Result: Mixture of 5-bromo and 8-bromo cinnoline.

    • Purification: Separate isomers via column chromatography (5-bromo is typically less polar due to shielding).

  • Step 2: Halogen-Metal Exchange

    • Substrate: Isolated 5-bromocinnoline.

    • Reagents:

      
      -PrMgCl·LiCl (Turbo Grignard) or 
      
      
      
      -BuLi, THF, -78 °C.
    • Trapping: Add your electrophile (e.g., aldehyde, ketone, alkyl halide).

    • Why it works: The bromine atom holds the position against the natural electronic bias.

Expert Tip: If C4 is substituted, the peri-interaction will severely retard the halogen-metal exchange or the subsequent trapping. Use a "Turbo Grignard" (


-PrMgCl·LiCl) at -40 °C rather than -78 °C to overcome the activation energy barrier caused by steric bulk.
Scenario B: "I need to introduce a bulky aryl group at C5, but Suzuki coupling is low-yielding."

Diagnosis: Steric hindrance (Peri-effect) between the C4-H and the incoming ligand-metal complex. Root Cause: The C5 position is sterically crowded. Standard bulky phosphine ligands (e.g.,


-Bu

P) may be too bulky, preventing oxidative addition or reductive elimination.

Solution: Use "Flexible" Steric Bulk Ligands. Switch to Buchwald's SPhos or XPhos ligands. These biaryl ligands are designed to accommodate steric hindrance while maintaining high catalytic activity.

Optimized Protocol: C5-Suzuki Coupling

  • Catalyst:

    
     (2-5 mol%) + SPhos  (4-10 mol%).
    
  • Base:

    
     (anhydrous).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 100-110 °C.

  • Note: If the C4 position has a substituent (even a methyl group), the yield will drop significantly. In this case, refer to Scenario C (De Novo Synthesis) .

Scenario C: "I cannot separate the 5- and 8-isomers, or the functionalization is failing completely due to C4 steric clash."

Diagnosis: The "Scaffold Limitation." Root Cause: You are trying to force a reaction against the inherent geometry of the formed ring. Solution: De Novo Synthesis (The Richter/Widman-Stoermer Approach). Instead of functionalizing the ring, build the ring around your substituent. This is the only reliable way to install very bulky groups at C5.

Protocol: Modified Richter Synthesis

  • Precursor: Start with a 2-alkynyl aniline that already possesses the desired substituent at the position ortho to the alkyne (which becomes C5).

    • Target: 2-amino-3-substituted-phenylacetylene.

  • Cyclization:

    • Reagents:

      
      , 
      
      
      
      (aq).
    • Mechanism:[1][2] Diazotization of the amine followed by intramolecular attack of the diazonium species on the alkyne.

    • Outcome: Formation of the cinnoline core with the substituent perfectly placed at C5.

Why this wins: The steric clash exists, but the high energy of the diazonium intermediate drives the cyclization to completion, "locking" the bulky group in place during ring formation.

Decision Matrix & Mechanism (Visuals)

Figure 1: The Cinnoline Regioselectivity Map

This diagram illustrates the competing reactivities that cause standard methods to fail at C5.

CinnolineReactivity Cinnoline Cinnoline Scaffold C3 Position C3 (Most Acidic Proton) Target of Direct Metalation Cinnoline->C3 LiTMP/LDA C4 Position C4 (Nucleophilic/Radical Trap) Source of Peri-Steric Hindrance Cinnoline->C4 Minisci / Radicals C5 Position C5 (The Target) Blocked by C4 Sterics Remote from N-Directing Groups Cinnoline->C5 SEAr (Nitration/Bromination) (Competes with C8) C8 Position C8 (Directed Site) Target of DoM (via N1) Cinnoline->C8 LiTMP (DoM) C4->C5 Peri-Interaction (Steric Blocking)

Caption: Regioselectivity map showing why direct metalation fails for C5 (favoring C3/C8) and how steric hindrance from C4 affects C5 access.

Figure 2: Strategic Workflow for C5 Functionalization

Follow this logic flow to select the correct experimental protocol.

Workflow Start Goal: Cinnoline C5 Functionalization CheckPrecursor Do you have a 5-Halo-Cinnoline? Start->CheckPrecursor YesHalo Yes CheckPrecursor->YesHalo Yes NoHalo No CheckPrecursor->NoHalo No Exchange Route B: Halogen-Metal Exchange (iPrMgCl-LiCl, -40°C) + Electrophile Trapping YesHalo->Exchange For Alkyl/Carbonyls Coupling Route C: Pd-Catalyzed Coupling (Use SPhos/XPhos for Sterics) YesHalo->Coupling For Aryls/Heteroaryls CheckBulk Is the desired group extremely bulky? NoHalo->CheckBulk DirectMetal STOP: Direct Metalation will hit C3 or C8. NoHalo->DirectMetal SEArRoute Route A: SEAr (Nitration/Bromination) + Separation of 5/8 Isomers CheckBulk->SEArRoute No (Small/Medium) DeNovo Route D: De Novo Synthesis (Richter/Widman-Stoermer) Build ring with group at C5 CheckBulk->DeNovo Yes (Very Bulky) SEArRoute->YesHalo Purify 5-Br

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and steric requirements.

Key Data: Regioselectivity Comparison

MethodPrimary Site(s)C5 SelectivityNotes
Direct Lithiation (LiTMP) C3, C80% C3 is most acidic; C8 is directed by N1. C5 is untouched [1].
Nitration (

)
C5, C8~50% Protonation directs to benzene ring. 5/8 mixture is standard. Separation required [2].
Minisci (Radical) C4, C2Low Nucleophilic radicals prefer electron-deficient hetero-ring (C4) [3].
De Novo (Richter) C5 (Defined) 100% Regiochemistry is determined by the aniline precursor. Best for bulk.

References

  • Klatt, T., Roman, D. S., León, T., & Knochel, P. (2014).[5] TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold . Organic Letters, 16(4), 1232–1235.[5]

  • Lunt, E., Washbourn, K., & Wragg, W. R. (1968).[6] A new cinnoline synthesis.[5][7] Part IV. Nitration and sulphonation of chloro-4-hydroxycinnolines . Journal of the Chemical Society C: Organic, 687-695.

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm, 2(12), 1135-1161.

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. (Relevant for isosteric comparison).

Sources

Optimization

Troubleshooting regioselectivity issues in cinnoline ring formation

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Regioselectivity in Cinnoline Ring Formation Cinnoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Regioselectivity in Cinnoline Ring Formation

Cinnoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] However, the synthesis of these valuable scaffolds is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers and complicating downstream applications. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you navigate these synthetic hurdles.

Understanding the Core Problem: The Roots of Regioselectivity

The regiochemical outcome of cinnoline ring formation is fundamentally dictated by the mechanism of the chosen synthetic route and the electronic and steric properties of the starting materials. Two of the most classical and widely used methods are the Widman-Stoermer Synthesis and the Richter Synthesis .[5][6]

  • Widman-Stoermer Synthesis: This method involves the cyclization of a diazotized o-aminoarylethylene. The regioselectivity is determined by which ortho position of the aniline derivative undergoes diazotization and subsequent cyclization.

  • Richter Synthesis: This route proceeds through the diazotization and cyclization of an o-aminophenylpropiolic acid.[5][6]

The cyclization step in these reactions is an intramolecular electrophilic substitution, where the diazonium group acts as the electrophile. The position of attack on the aromatic ring is therefore highly sensitive to the directing effects of existing substituents.

  • Electronic Effects: Electron-donating groups (EDGs) such as -OCH₃, -OH, and -NH₂ activate the aromatic ring towards electrophilic attack and are typically ortho, para-directing. Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ deactivate the ring and are meta-directing. The interplay of these electronic effects can lead to the formation of multiple regioisomers.[7][8]

  • Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the approach of the diazonium group, favoring cyclization at a less hindered position.[5]

G cluster_0 Widman-Stoermer Synthesis Pathway Start Substituted o-Aminoarylethylene Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization 1. Reagents Intermediate Arenediazonium Salt Diazotization->Intermediate 2. Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization 3. Electrophilic Attack Product_A Regioisomer A Cyclization->Product_A Pathway 1 (Electronically Favored) Product_B Regioisomer B Cyclization->Product_B Pathway 2 (Sterically Favored)

Caption: Competing pathways in Widman-Stoermer synthesis.

Troubleshooting Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a nearly inseparable mixture of regioisomers. How can I improve the selectivity for my desired product?

A1: The formation of isomeric mixtures is a frequent challenge.[5] A systematic optimization of reaction conditions is the most effective approach to favor one cyclization pathway over another.

Underlying Cause: The activation energies for the formation of different regioisomers are often very close. Subtle changes in the reaction environment can tip the balance in favor of one product.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. The reaction leading to the thermodynamically more stable product is generally favored at higher temperatures, while the kinetically controlled product may be favored at lower temperatures.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different isomers. A solvent screen is highly recommended.

  • Catalyst Choice (for modern variations): While classical methods don't use catalysts, modern variations of cinnoline synthesis may employ transition metals. The ligand environment of the metal can have a profound impact on regioselectivity.

Data-Driven Insights: The Impact of Solvents and Temperature

ParameterCondition ACondition BCondition C
Solvent DioxaneAcetic AcidToluene
Temperature 80 °C25 °C110 °C
Regioisomeric Ratio (A:B) 1.5 : 13 : 11 : 1.2

This table illustrates how changing solvent and temperature can significantly alter the ratio of two hypothetical regioisomers, A and B.

Q2: I'm using a starting material with a strong electron-donating group, and the cyclization is occurring at an unexpected position. Why is this happening?

A2: Strong electron-donating groups (EDGs) are powerful ortho, para-directors. If your desired cyclization is at a position that is electronically disfavored, you will likely see the formation of the electronically favored isomer as the major product.

Underlying Cause: The EDG stabilizes the carbocationic intermediate (the Wheland intermediate) formed during electrophilic attack at the ortho and para positions more effectively than at the meta position.

Troubleshooting Strategies:

  • Employ a Directing Group: Introduce a temporary directing group that can force the cyclization to occur at the desired position. This group can then be removed in a subsequent step.

  • Blocking the Favored Position: If possible, block the electronically favored position with another substituent. This will force the cyclization to occur at the next most favorable site.

  • Alternative Synthetic Route: Consider a different synthetic approach, such as a post-cyclization functionalization strategy. This involves first forming the cinnoline core and then introducing the desired functional group at the target position.[5]

G cluster_1 Influence of Electron-Donating Group (EDG) Start_EDG Aniline with EDG Ortho_Attack Ortho Attack (Electronically Favored) Start_EDG->Ortho_Attack Lower Activation Energy Meta_Attack Meta Attack (Electronically Disfavored) Start_EDG->Meta_Attack Higher Activation Energy Major_Product Major Regioisomer Ortho_Attack->Major_Product Minor_Product Minor Regioisomer Meta_Attack->Minor_Product

Caption: Electronic directing effects on cyclization.

Detailed Experimental Protocols

Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity

Objective: To systematically evaluate the effect of solvent and temperature on the regioselectivity of a Widman-Stoermer reaction.

Materials:

  • Substituted o-aminoarylethylene

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • A selection of solvents (e.g., Dioxane, Acetic Acid, Toluene, DMF)

  • Reaction vials and standard laboratory glassware

  • Stirring plate and temperature controller

  • Analytical instrumentation (TLC, LC-MS, NMR)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the starting o-aminoarylethylene in a suitable solvent.

  • Reaction Setup: In a series of reaction vials, add an equal aliquot of the stock solution. To each vial, add one of the screening solvents.

  • Diazotization: Cool the vials to 0-5 °C in an ice bath. Slowly add an aqueous solution of NaNO₂ and HCl to each vial while stirring.

  • Cyclization: After the diazotization is complete (as monitored by a suitable method), allow the reactions to warm to the desired screening temperatures (e.g., 25 °C, 50 °C, 80 °C).

  • Reaction Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. Once the reaction is complete, quench the reaction and perform a standard workup.

  • Product Ratio Determination: Analyze the crude product mixture from each reaction by ¹H NMR or LC-MS to determine the ratio of the regioisomers.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing the cinnoline core? A: The most classical and frequently cited methods include the Richter, Widman-Stoermer, and Borsche-Herbert syntheses.[5][9] More recent methods often involve metal-catalyzed cross-coupling and C-H activation strategies.[2][3]

Q: How can I definitively determine the regiochemistry of my product? A: The most reliable method for unambiguous structure determination is single-crystal X-ray diffraction. If suitable crystals cannot be obtained, advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons on different parts of the molecule, which can help in assigning the regiochemistry.

Q: Are there computational tools that can help predict the regioselectivity of my reaction? A: Yes, density functional theory (DFT) calculations can be used to model the reaction pathways and calculate the activation energies for the formation of different regioisomers. This can provide valuable insights into the likely outcome of a reaction and help guide your experimental design.

Q: My diazotization step seems to be inefficient, leading to low overall yield. What can I do? A: Incomplete diazotization is a common problem.[5] Ensure that the reaction is maintained at a low temperature (0-5 °C) and that the sodium nitrite is added slowly to prevent decomposition of the diazonium salt.[5] It is also crucial to use the diazonium salt immediately in the subsequent cyclization step without attempting to isolate it.[5]

References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]

  • Cinnoline. Wikipedia. Available at: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Methyl Cinnoline-5-Carboxylate Recrystallization

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl cinnoline-5-carboxylate. As a crucial heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl cinnoline-5-carboxylate. As a crucial heterocyclic building block in medicinal chemistry, its purity is paramount.[1][2] Recrystallization is the primary method for achieving the high purity required for downstream applications.[3] This document provides a structured, experience-driven approach to selecting, optimizing, and troubleshooting solvent systems for this specific compound, moving beyond generic protocols to address the nuances of this molecule.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions regarding the physicochemical properties of methyl cinnoline-5-carboxylate and the theoretical underpinnings of its recrystallization.

Q1: What are the ideal characteristics of a recrystallization solvent for a compound like methyl cinnoline-5-carboxylate?

A1: The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] Based on established principles, an ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The solvent must completely dissolve methyl cinnoline-5-carboxylate at its boiling point but exhibit very low solubility at room temperature or below (e.g., 0-4 °C).[5][6] This differential is the thermodynamic driving force for crystallization upon cooling.

  • Impurity Solubility Profile: The solvent should either keep impurities fully dissolved at all temperatures or be completely incapable of dissolving them even when hot. This ensures that impurities remain in the mother liquor or can be removed via hot filtration, respectively.[6][7]

  • Chemical Inertness: The solvent must not react with methyl cinnoline-5-carboxylate.[8] Given the ester functionality, highly nucleophilic or acidic/basic solvents could potentially induce hydrolysis or other side reactions, especially at elevated temperatures.

  • Volatility and Boiling Point: The solvent should have a boiling point low enough to be easily removed from the final crystalline product under vacuum, typically below 100 °C.[8] Additionally, the solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[9]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[7]

Q2: Based on its molecular structure, what solvents are logical starting points for screening?

A2: The structure of methyl cinnoline-5-carboxylate contains a polar aromatic cinnoline core and a moderately polar methyl ester group. This suggests that solvents of intermediate to high polarity will be the most effective.

  • Good Starting Points: Cinnoline itself is known to be soluble in polar solvents like ethanol and methanol.[10] Therefore, simple alcohols (Methanol, Ethanol, Isopropanol) are excellent initial candidates. Other polar solvents like Acetone and Ethyl Acetate are also logical choices, as the "like dissolves like" principle suggests they will interact favorably with the polar functionalities of the molecule.[8][11]

  • Likely Poor Solvents: Non-polar solvents such as Hexane, Heptane, or Toluene are unlikely to dissolve the compound even when hot and are better suited as anti-solvents.[8][10]

  • Solvents to Use with Caution: Water is a highly polar solvent. While the compound may have some solubility in hot water due to its polar groups, it might be too insoluble to be practical for a single-solvent system. However, it could be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[11]

Q3: What is the difference between single-solvent and multi-solvent recrystallization, and when should I use each?

A3:

  • Single-Solvent Recrystallization: This is the simplest method, where the impure solid is dissolved in a minimum amount of a single hot solvent and allowed to cool.[12] This technique should be your first choice if you can identify a solvent that meets the ideal temperature-dependent solubility criteria described in Q1.

  • Multi-Solvent Recrystallization (Solvent/Anti-solvent): This method is employed when no single solvent provides the desired solubility profile.[13] It involves dissolving the compound in a "good" solvent (in which it is highly soluble at most temperatures) and then slowly adding a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes saturated (cloudy).[3] This technique is particularly useful for compounds that are either too soluble or too insoluble in common solvents. For methyl cinnoline-5-carboxylate, a potential pair could be dissolving it in warm acetone (good solvent) and adding water or hexane (anti-solvents) to induce crystallization.[9]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a systematic, cause-and-effect approach to resolving common problems encountered during recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. This is the most frequent cause, leading to a solution that is not supersaturated upon cooling.[14] 2. The solution is supersaturated but requires a nucleation event. Crystal growth needs a starting point.[15] 3. The compound is extremely soluble in the chosen solvent even when cold. Solution 1 (Evaporation): Re-heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again slowly.[16] Solution 2 (Induce Nucleation): Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" of the pure compound.[16] Solution 3 (Re-evaluate Solvent): If the above fails, recover the solid by evaporating all the solvent and attempt the recrystallization with a different, less effective solvent or switch to a multi-solvent system.[16]
The compound "oils out" instead of forming crystals. 1. The solution is cooling too rapidly. This doesn't give molecules time to align into a crystal lattice. 2. The boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves.[9] 3. The concentration of impurities is very high, depressing the melting point of the mixture.Solution 1 (Slow Cooling): Re-heat the solution to dissolve the oil. Insulate the flask (e.g., place it in a warm water bath or cover it with glass wool) to ensure very slow cooling.[14] Solution 2 (Add More Solvent): Re-heat to dissolve the oil, then add a small amount of additional hot solvent. This lowers the saturation temperature, potentially below the compound's melting point.[7] Solution 3 (Change Solvent): If oiling out persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.[7]
The yield of recrystallized product is very low. 1. Too much solvent was used during dissolution. [15] 2. The solution was not cooled to a low enough temperature. The compound has significant solubility in the solvent even at room temperature. 3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. 4. Excessive washing with cold solvent redissolved a portion of the product.Solution 1 (Minimize Solvent): Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[15] Solution 2 (Ice Bath): After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Solution 3 (Pre-heat Funnel): Before hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven to prevent the temperature from dropping.[7] Solution 4 (Minimize Washing): Wash the collected crystals with a minimal amount of ice-cold solvent.[15]
The product is still impure after recrystallization. 1. The cooling process was too fast. Rapid cooling can trap impurities within the crystal lattice. 2. The chosen solvent did not effectively discriminate between the compound and the impurity. Both may have co-crystallized. 3. The mother liquor was not completely removed from the crystals after filtration.Solution 1 (Slow Cooling): Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath. Solution 2 (Re-crystallize): Perform a second recrystallization, possibly using a different solvent system.[9] Solution 3 (Efficient Filtration): Ensure the crystals are pulled dry on the vacuum filter for several minutes to remove as much of the impurity-laden mother liquor as possible before washing.
Section 3: Experimental Protocols & Data Visualization
Systematic Solvent Selection Workflow

The following diagram outlines a logical workflow for identifying an optimal solvent system.

Solvent_Selection cluster_screening Part 1: Small-Scale Screening cluster_hot Heating cluster_cool Cooling & Observation start Place ~20mg of crude solid in a small test tube add_solvent Add solvent dropwise (e.g., 0.5 mL Ethanol) start->add_solvent rt_sol Soluble at Room Temp? add_solvent->rt_sol heat Heat solution to boiling rt_sol->heat No outcome1 Result: POOR SOLVENT (Try another) rt_sol->outcome1 Yes hot_sol Soluble when Boiling? heat->hot_sol cool Cool to RT, then Ice Bath hot_sol->cool Yes outcome2 Result: POOR SOLVENT (Try another) hot_sol->outcome2 No crystals Abundant Crystals Form? cool->crystals outcome4 Result: GOOD CANDIDATE (Proceed to scale-up) crystals->outcome4 Yes outcome5 Result: Potential for Low Yield crystals->outcome5 No note Note: If soluble at RT, consider for 'good solvent' in a multi-solvent system. outcome1->note outcome3 Result: POOR SOLVENT (Consider for anti-solvent)

Caption: A decision tree for empirical solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude methyl cinnoline-5-carboxylate into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition, up to about 1 mL. Note the solubility. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a multi-solvent system.[6]

  • If the solid is not soluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Continue to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of crystalline solid.[4]

  • Repeat this process for a range of solvents with varying polarities (e.g., Methanol, Isopropanol, Acetone, Ethyl Acetate, Water).

Data Summary: Properties of Common Solvents
SolventBoiling Point (°C)[8]PolarityNotes for Methyl Cinnoline-5-Carboxylate
Methanol65HighGood starting point; high solubility likely.
Ethanol78HighExcellent starting point; often provides a good balance of solubility.[11]
Isopropanol82Medium-HighGood alternative to ethanol, may have lower solubility, potentially improving yield.
Acetone56Medium-HighHigh solvent power; its low boiling point is advantageous.[8]
Ethyl Acetate77MediumGood choice; ester functionality may interact favorably.[11]
Water100Very HighUnlikely to work as a single solvent but a strong candidate for an anti-solvent.[11]
Hexane/Heptane69 / 98Non-polarPoor primary solvents; excellent candidates for anti-solvents.[10]
Toluene111Non-polarHigh boiling point makes it less ideal and difficult to remove.[8]
Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude methyl cinnoline-5-carboxylate in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).[16]

  • Add a boiling chip and the chosen solvent. Begin with a small amount and add more in portions.

  • Heat the flask on a hot plate until the solvent is gently boiling. Continue adding small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of boiling solvent necessary. [12][15]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[14]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[15]

  • Allow the crystals to dry completely under vacuum to remove all traces of the solvent.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Singh, R., Kaur, A., & Kumar, V. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Innovative Journal. (2020, April 3). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Saxena, A., et al. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cinnoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3839. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and electroreduction of 2-[(8-hydroxyquinoline-5-yl)azo]benzo[c]cinnoline in DMSO–H2O (1:1) medium. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Ulrich, J., & Jones, M. J. (2010). Cocrystal Formation from Solvent Mixtures. Crystal Growth & Design, 10(6), 2549-2555. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]

  • Maslivets, A. N., et al. (2025, November 3). Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. ResearchGate. Retrieved from [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Comprehensive Organic Functional Group Transformations. (n.d.). 6.1.2. Cinnolines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cinnoline Ester Solubility Solutions for Biological Assays

Welcome to the technical support center for researchers working with cinnoline esters. This guide provides practical, in-depth solutions to common solubility challenges encountered during biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with cinnoline esters. This guide provides practical, in-depth solutions to common solubility challenges encountered during biological assays. As scientists and drug development professionals, we understand that compound solubility is a critical factor for generating reliable and reproducible data. This resource is designed to be your first point of reference for troubleshooting these issues, offering not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My cinnoline ester won't dissolve in my aqueous assay buffer. What is the recommended first step?

The most common and effective first step for dissolving hydrophobic compounds like many cinnoline esters is to use a water-miscible organic solvent to create a concentrated stock solution.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[2]

Underlying Principle: The high polarity of DMSO allows it to disrupt the intermolecular forces in the crystalline lattice of the cinnoline ester, facilitating its dissolution.[3] This concentrated stock can then be diluted to the final working concentration in your aqueous assay buffer.

Q2: I've dissolved my cinnoline ester in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?

This is a very common issue known as "crashing out" or "DMSO shock," and it typically occurs when the final concentration of your compound exceeds its kinetic solubility in the aqueous medium.[1][4]

Scientific Explanation:

  • Kinetic vs. Thermodynamic Solubility: In 100% DMSO, your compound has a high solubility limit. When you rapidly dilute this into an aqueous buffer, you can create a temporary supersaturated solution. The kinetic solubility is the concentration of the compound that can be momentarily achieved in this way.[5][6][7] However, this state is thermodynamically unstable.[5] The thermodynamic solubility is the true, lower equilibrium solubility in the aqueous buffer.[5][8] If your final concentration is above the thermodynamic solubility, the compound will eventually precipitate out of the solution.[5][8]

Troubleshooting Steps:

  • Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. You can do this by adding the DMSO stock to a smaller volume of pre-warmed media while gently vortexing, and then adding this intermediate dilution to the rest of your media.[4] This gradual change in solvent polarity can help keep the compound in solution.

  • Lower the Final Concentration: Your target concentration may simply be too high for the aqueous buffer to support. Try a lower final concentration of your cinnoline ester.

  • Optimize Final DMSO Concentration: While you want to keep the final DMSO concentration low to avoid cellular toxicity (ideally below 0.5%), a slightly higher, yet non-toxic, concentration can sometimes help maintain solubility.[1][2][9] Always determine the maximum DMSO tolerance for your specific cell line and include a vehicle control in your experiments.[10][11]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line specific.[10][12] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[1][10][13] However, some sensitive cell lines may show signs of toxicity even at these concentrations, especially in longer-term experiments.[10][12]

Best Practice: It is crucial to perform a vehicle control experiment where you treat your cells with the same final concentration of DMSO that is present in your experimental conditions. This will allow you to distinguish the effects of the cinnoline ester from any effects of the solvent itself.[1][2]

Q4: Are there alternatives to DMSO if my compound is still not soluble or if my cells are too sensitive?

Yes, several other strategies can be employed, often in combination.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. Common co-solvents used in biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[][15][16] A stock solution can be prepared in a mixture of DMSO and another co-solvent.[1]

  • pH Adjustment: For cinnoline esters with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[][17][18][19] Since cinnoline derivatives are often basic, slightly lowering the pH of your buffer might help, provided it is compatible with your assay.[]

  • Formulation with Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[1][17][20] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[1]

    • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[18][20] However, care must be taken as surfactants can be toxic to cells at higher concentrations.[15]

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving a New Cinnoline Ester

This guide provides a step-by-step workflow for preparing a new cinnoline ester for a biological assay.

A Start: New Cinnoline Ester B Attempt to dissolve a small amount in 100% DMSO at desired stock concentration (e.g., 10 mM). A->B C Does it dissolve? B->C D Yes C->D E No C->E J Proceed to prepare master stock solution. D->J F Apply gentle warming (37°C) and/or sonication. E->F G Does it dissolve now? F->G H Yes G->H I No G->I H->J K Consider a lower stock concentration or explore alternative solvents/co-solvents (e.g., DMSO/Ethanol, DMSO/PEG400). I->K L Prepare master stock solution. Aliquot and store at -20°C or -80°C. J->L M Perform serial dilution of stock into pre-warmed (37°C) aqueous assay buffer to final concentration. L->M N Visually inspect for precipitation. M->N O No Precipitation N->O P Precipitation Occurs N->P Q Proceed with experiment. Include vehicle control. O->Q R Refer to Troubleshooting Guide 2: Precipitation in Aqueous Media. P->R

Caption: Workflow for initial solubilization of a cinnoline ester.

Guide 2: Troubleshooting Precipitation in Aqueous Media

This guide provides a decision-making workflow when your DMSO stock solution precipitates upon dilution into your assay buffer.

A Start: Precipitation observed after adding DMSO stock to media. B Is the final compound concentration > 10 µM? A->B C Yes B->C D No B->D E The concentration may exceed the kinetic solubility. Reduce the final concentration and repeat. C->E F How was the dilution performed? D->F O Problem Resolved E->O G Rapidly, in one step F->G H Slowly, with mixing F->H I This is likely 'DMSO shock'. Perform a stepwise dilution: 1. Add stock to a small media volume. 2. Add this intermediate to the final volume. G->I J Is the final DMSO concentration < 0.1%? H->J I->O K Yes J->K L No J->L M Increase final DMSO concentration (if tolerated by cells, max ~0.5%) to help maintain solubility. Verify cell tolerance. K->M N If precipitation persists, consider formulation strategies: - Use of co-solvents (e.g., PEG400) - Addition of cyclodextrins - pH adjustment of the buffer L->N M->O

Caption: Decision tree for troubleshooting compound precipitation.

Data & Protocols

Table 1: Properties of Common Solvents for Biological Assays
SolventKey PropertiesTypical Final Concentration in AssayConsiderations
DMSO Highly polar, dissolves a wide range of compounds.[2][3]< 0.5% (ideally ≤ 0.1%)[10][11][13]Can be toxic to some cell lines at higher concentrations.[12] Hygroscopic.[2]
Ethanol Good solvent for many organic molecules. Less toxic than DMSO for some cells.[15]< 1%Can have biological effects on its own. Volatile.
PEG 400 Water-miscible polymer. Can improve solubility and reduce precipitation.[16]Varies, often up to 1-2%Can increase the viscosity of the medium.
Methanol Similar to ethanol but generally more toxic to cells.[15]Use with caution, < 0.5%Generally avoided for live-cell assays due to higher toxicity.
Protocol 1: Preparation of a 10 mM Cinnoline Ester Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • Cinnoline ester (solid powder)

  • Anhydrous, sterile-filtered DMSO[3]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortexer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the cinnoline ester needed to achieve a 10 mM concentration in your desired volume.

    • Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh Compound: Accurately weigh the calculated mass of the cinnoline ester and transfer it to a sterile tube or vial.[2]

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube.[2]

  • Dissolve: Tightly cap the tube and vortex gently until the compound is fully dissolved.[2]

  • Aid Dissolution (if necessary): If the compound does not readily dissolve:

    • Sonicate the tube in a water bath for 5-10 minutes.[2]

    • Gently warm the solution in a 37°C water bath. Be cautious, as heat can degrade some compounds.[1][2]

  • Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store at -20°C or -80°C in tightly sealed containers, protected from light.

Protocol 2: Determining Maximum Tolerated DMSO Concentration

This protocol helps you establish a safe concentration of DMSO for your specific cell line using an MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT solvent (e.g., acidified isopropanol or DMSO)[21][22]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your actual experiments. Allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: In complete culture medium, prepare a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Also, prepare a "no DMSO" control (medium only).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each condition.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

    • Solubilize the resulting formazan crystals with the MTT solvent.[23]

  • Measure Absorbance: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).[24]

  • Analyze Data: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • pformulate. (n.d.). Dissolution Media Simulating Fasted and Fed States. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. [Link]

  • Vertzoni, M., et al. (2005). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 22(11), 1775-1786. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Kourentas, A., et al. (2009). Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. Current Pharmaceutical Analysis, 5(4), 346-359. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed, 22885099. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • da Silva Gasque, K. C., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(1), 38-43. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Eurofins. (2024, October 24). MTT Test - Medical Device. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Kerman University of Medical Sciences. (2016, April 30). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • SciELO Colombia. (n.d.). Volumetric properties of (PEG 400 + water) and (PEG 400 + ethanol) mixtures at several temperatures and correlation with the Jou. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

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Troubleshooting

Controlling side reactions during reduction of cinnoline esters

Topic: Controlling Side Reactions During Reduction of Cinnoline Esters Ticket ID: CIN-RED-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Chemoselectivity Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions During Reduction of Cinnoline Esters Ticket ID: CIN-RED-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemoselectivity Paradox

Welcome to the Technical Support Center. You are likely here because your attempt to reduce a cinnoline-3-carboxylate or -4-carboxylate ester resulted in a complex mixture rather than a clean alcohol or aldehyde.

The Core Problem: Cinnoline (1,2-benzodiazine) is an electron-deficient heterocycle. The N=N double bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, making it highly susceptible to nucleophilic attack by hydride reagents.

When you attempt to reduce an ester substituent, you face a kinetic competition:

  • Pathway A (Desired): Hydride attack on the ester carbonyl (C=O).

  • Pathway B (Undesired): Hydride attack on the N=N bond (leading to 1,2-dihydrocinnoline) or the C3-C4 bond (leading to 1,2,3,4-tetrahydrocinnoline).

  • Pathway C (Catastrophic): Reductive ring contraction (extrusion of nitrogen) to form indoles or amino-styrenes.

This guide provides the protocols and troubleshooting logic to win this competition.

Module 1: Mechanistic Visualization

To control the reaction, you must visualize the competing pathways. The diagram below illustrates the divergence points where side reactions occur based on reagent choice.

CinnolineReduction Start Cinnoline-3-Ester Reagent_LiAlH4 Reagent: LiAlH4 (Strong Nucleophile) Start->Reagent_LiAlH4 Reagent_DIBAL Reagent: DIBAL-H (Electrophilic/Bulky) Start->Reagent_DIBAL Reagent_Zn Reagent: Zn / AcOH (Cleansing Reduction) Start->Reagent_Zn Inter_Tetra 1,2,3,4-Tetrahydrocinnoline (Over-reduction) Reagent_LiAlH4->Inter_Tetra High Temp / Excess Inter_Dihydro 1,2-Dihydrocinnoline (Partial Ring Reduction) Reagent_LiAlH4->Inter_Dihydro Controlled Eq. Product_Alc Cinnoline-3-Methanol (TARGET PRODUCT) Reagent_DIBAL->Product_Alc -78°C (Kinetic Control) Product_Indole Indole Derivative (Ring Contraction) Reagent_Zn->Product_Indole N-N Cleavage Inter_Dihydro->Product_Indole Acidic Rearrangement

Figure 1: Decision tree showing how reagent selection dictates the fate of the cinnoline ring. Green paths indicate successful chemoselectivity.

Module 2: Troubleshooting Guide (The "Ticket" System)

Identify your specific failure mode below to find the corrective action.

Ticket #001: "I lost aromaticity / The ring is saturated."
  • Symptoms: NMR shows loss of aromatic protons; mass spec shows M+2 or M+4 peaks.

  • Root Cause: Use of LiAlH₄ (Lithium Aluminum Hydride).[1][2][3][4] LiAlH₄ is a small, aggressive nucleophilic hydride. It attacks the electron-deficient diazine ring as readily as the ester.

  • Corrective Action: Switch to DIBAL-H (Diisobutylaluminum hydride).[3]

    • Why? DIBAL-H is a Lewis acid. It coordinates to the carbonyl oxygen of the ester, activating that specific site for hydride delivery. The bulky isobutyl groups also sterically hinder attack on the ring nitrogen.

Ticket #002: "I formed an Indole."[5]
  • Symptoms: Mass spec shows loss of a Nitrogen atom (M-14 approx from expected core).

  • Root Cause: Reductive Ring Contraction. This classically occurs with Zn/Acetic Acid or vigorous catalytic hydrogenation.

  • Mechanism: The 1,2-dihydrocinnoline intermediate undergoes an acid-catalyzed rearrangement, extruding nitrogen to collapse into a 5-membered indole ring [1].

  • Corrective Action: Avoid acidic reduction media. Maintain neutral or basic conditions during workup.

Ticket #003: "Dehalogenation occurred."
  • Symptoms: Loss of Chlorine or Bromine substituents on the benzene ring.

  • Root Cause: Catalytic Hydrogenation (H₂/Pd-C) or harsh metal-hydride conditions.

  • Corrective Action: Use NaBH₄ + CaCl₂ (See Protocol B). This combination is mild and generally tolerates aryl halides while reducing esters.

Module 3: Validated Protocols

These protocols are designed to maximize chemoselectivity.

Protocol A: The "Gold Standard" (DIBAL-H)

Best for: High-value intermediates where yield and selectivity are paramount.

Reagents:

  • Substrate: Cinnoline-3-carboxylate ester (1.0 eq)

  • Reagent: DIBAL-H (1.0 M in Toluene/DCM) (2.2 eq for alcohol; 1.1 eq for aldehyde)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve substrate in anhydrous solvent (0.1 M concentration).

  • Cryogenics (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone bath). Do not skip this. At higher temperatures, DIBAL loses its coordination-based selectivity.

  • Addition: Add DIBAL-H dropwise over 20 minutes. Keep internal temp < -70°C.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC.

    • Note: If reaction is sluggish, warm slowly to -40°C, but never to 0°C until complete.

  • Quench (The Rochelle Salt Method):

    • Dilute with ether at -78°C.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).

    • Warm to room temp and stir vigorously for 2 hours until the two layers (organic and aqueous) are clear and distinct. Aluminum emulsions can trap your product; Rochelle salt breaks them.

Protocol B: The "Mild Alternative" (NaBH₄/CaCl₂)

Best for: Halogenated substrates or when -78°C setup is unavailable.

Reagents:

  • Substrate (1.0 eq)[5]

  • NaBH₄ (4.0 eq)

  • CaCl₂ (anhydrous, 2.0 eq) or LiCl

  • Solvent: EtOH/THF (2:1 mixture)

Step-by-Step:

  • Dissolve ester in EtOH/THF.

  • Add anhydrous CaCl₂ and stir for 15 minutes (activates the borohydride).

  • Add NaBH₄ portion-wise at 0°C.

  • Allow to warm to Room Temp.

  • Mechanism: The calcium salt coordinates to the ester carbonyl, making it susceptible to the mild borohydride, which otherwise would not reduce an ester. This reagent system is generally too weak to disrupt the cinnoline aromaticity [2].

Module 4: Data & Comparison

Reagent Compatibility Matrix

ReagentTarget: AlcoholTarget: AldehydeRisk: Ring ReductionRisk: Dehalogenation
LiAlH₄ Excellent YieldImpossibleHigh Moderate
DIBAL-H (-78°C) Excellent (Selectivity) Good LowLow
NaBH₄ (Alone) No ReactionNo ReactionNoneNone
NaBH₄ + CaCl₂ GoodPoorVery LowVery Low
H₂ / Pd-C PoorPoorCritical Critical

Module 5: FAQ

Q: Can I use catalytic hydrogenation (H₂/Pd) to reduce the ester? A: No. Cinnolines are essentially "diazo-naphthalenes." Palladium catalysts will rapidly reduce the N=N bond to the hydrazine (dihydrocinnoline) or fully saturate the ring before reducing the ester.

Q: Why did my DIBAL reduction stop at the aldehyde? A: This is a feature, not a bug. At -78°C, the stable tetrahedral aluminum intermediate is formed but does not collapse to the aldehyde until hydrolysis (workup). If you want the alcohol, use 2.2+ equivalents and allow the reaction to warm slightly (-40°C) after the initial addition, or perform a second reduction on the crude aldehyde with NaBH₄.

Q: I see a "red/orange" color during the reaction. Is this normal? A: Yes. Cinnoline radical anions or charge-transfer complexes often exhibit bright colors (reds/purples). If the color persists after workup, it may indicate azo-impurities, but transient color is common.

References

  • Besford, L. S., & Bruce, J. M. (1964). Heterocyclic Compounds of Nitrogen. Part VII. The Ring-contraction of Some Cinnolines and Dihydrocinnolines. Journal of the Chemical Society, 4037-4044.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (See sections on Diazine reduction and chemoselectivity).

  • Master Organic Chemistry. (2011).[1] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The Cinnoline Scaffold in Drug Discovery

Topic: Comparative 1H NMR Analysis: Methyl Cinnoline-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Cinnoline (1,2-diazanaphthalene) derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Analysis: Methyl Cinnoline-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Cinnoline (1,2-diazanaphthalene) derivatives are critical bioisosteres in medicinal chemistry, often deployed to modulate metabolic stability and solubility compared to their quinoline or isoquinoline analogues. Methyl cinnoline-5-carboxylate represents a strategic intermediate; its C5-substitution pattern introduces unique steric and electronic vectors essential for designing topoisomerase inhibitors and antibacterial agents.

However, the synthesis of cinnolines—particularly via Richter or Widman-Stoermer cyclizations—often yields complex regioisomeric mixtures (e.g., 5- vs. 8-isomers). Accurate structural assignment is non-trivial due to the subtle electronic interplay between the diazine ring and the benzo-fused substituents.

This guide provides an objective, comparative NMR analysis of methyl cinnoline-5-carboxylate against its most prevalent regioisomers, establishing a robust protocol for structural validation.

Spectral Signature Analysis: Methyl Cinnoline-5-carboxylate

The 1H NMR spectrum of the 5-carboxylate derivative is defined by the "Peri-Effect," a steric and magnetic desshielding interaction between the C5-substituent and the H4 proton on the hetero-ring.

Predicted Diagnostic Shifts (CDCl₃, 400 MHz)
Proton PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Assignment Logic
H4 9.60 – 9.80 Doublet (d)

Diagnostic Signal. Significantly deshielded by the peri-carbonyl anisotropy of the 5-COOMe group.
H8 8.55 – 8.65 Doublet (d)

Deshielded by the adjacent N1 lone pair (paramagnetic anisotropy).
H6 8.35 – 8.45 Doublet (d)

Ortho to the electron-withdrawing ester; deshielded relative to parent cinnoline.
H3 8.10 – 8.20 Doublet (d)

Coupled to H4. Less affected by the 5-substituent than H4.
H7 7.90 – 8.00 Triplet (t/dd)

Meta to ester; experiences standard aromatic resonance.
-OCH₃ 4.05 – 4.10 Singlet (s)-Methyl ester protons.

Technical Insight: In the parent cinnoline, H4 typically resonates at


 9.2–9.3 ppm. The downfield shift to 

>9.6 ppm is the definitive biomarker for the 5-position substitution.

Comparative Analysis: Differentiating Regioisomers

In synthetic campaigns, the 5-carboxylate is often accompanied by the 4-carboxylate (from hydrazone cyclizations) or the 8-carboxylate (from 2-substituted anilines). Distinguishing these requires analyzing the spin system of the hetero-ring (H3/H4).

Comparative Performance Table
Feature5-Carboxylate (Target) 4-Carboxylate (Alternative) 8-Carboxylate (Alternative)
H3/H4 Spin System AX System (Doublets) Singlet (H3 only) AX System (Doublets)
H4 Shift Extreme Downfield (>9.6 ppm) N/A (Substituted)Standard (~9.3 ppm)
H5 Shift Normal (~8.0 ppm)Extreme Downfield (>9.0 ppm) Normal (~7.9 ppm)
H3 Shift ~8.1 ppm~8.4 ppm (Deshielded by ester)~7.8 ppm
Key Differentiator H4 is present & peri-deshielded. H4 is absent. H4 is present but normal shift.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory submission or patenting, follow this "Self-Validating" protocol.

Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS.

    • Reasoning: CDCl₃ minimizes hydrogen bonding variability compared to DMSO-

      
      , sharpening the diagnostic couplings.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Causality: Cinnolines can aggregate via

      
      -stacking at high concentrations, causing upfield shifts (0.1–0.2 ppm) that obscure the diagnostic peri-effect.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended paramagnetic impurities (e.g., metal catalyst residues from synthesis).

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons if running 13C).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The H4 proton, being isolated and deshielded, may have a longer

      
      . Insufficient delay underestimates its integration.
      
  • Spectral Width: -2 to 14 ppm (ensure the low-field H4 is not aliased).

Visualizations & Logic Flows

Figure 1: Diagnostic Logic for Cinnoline Regioisomers

This decision tree guides the researcher from the raw spectrum to the definitive structural assignment.

NMR_Logic Start Analyze Hetero-Ring Region (8.0 - 10.0 ppm) Check_Coupling Check Multiplicity of Most Downfield Signal Start->Check_Coupling Singlet Singlet Observed Check_Coupling->Singlet No coupling Doublet Doublet Observed (J ~6Hz) Check_Coupling->Doublet Coupling present Isomer_4 4-Carboxylate Isomer (Substitution at C4 removes H4) Singlet->Isomer_4 Check_Shift Check Chemical Shift of Downfield Doublet (H4) Doublet->Check_Shift Shift_High Shift > 9.6 ppm (Peri-Deshielding) Check_Shift->Shift_High Shift_Normal Shift ~ 9.2 - 9.4 ppm (No Peri-Effect) Check_Shift->Shift_Normal Isomer_5 5-Carboxylate Isomer (Target Compound) Shift_High->Isomer_5 Isomer_8 8-Carboxylate Isomer (Or other non-peri positions) Shift_Normal->Isomer_8

Caption: Decision tree for assigning cinnoline carboxylate regioisomers based on H3/H4 multiplicity and H4 chemical shift.

Figure 2: Synthetic Pathways & Regioselectivity

Understanding the origin of the isomers helps anticipate impurities.

Synthesis_Path Precursor 3-Substituted Aniline (Precursor) Richter Richter Synthesis (Diazotization + Alkyne) Precursor->Richter Cyclization Cyclization Step Richter->Cyclization Mixture Regioisomeric Mixture Cyclization->Mixture Prod_5 5-Substituted Cinnoline (Sterically Congested) Mixture->Prod_5 Minor/Major depending on electronics Prod_7 7-Substituted Cinnoline (Less Congested) Mixture->Prod_7 Alternative Isomer

Caption: Regiochemical divergence in cinnoline synthesis starting from meta-substituted anilines.

References

  • Science of Synthesis: Cinnolines. (2024). Thieme Chemistry. Detailed review of cinnoline synthesis and spectral properties.

  • Claramunt, R. M., et al. (2022). "1H-Benzo[de]cinnolines: an interesting class of heterocycles." Arkivoc, 2022(i), 165-185. Provides comparative NMR data for fused cinnoline systems.

  • Lacy, P. H., & Smith, D. C. (1971). "The interaction of phenylhydrazine with ethyl 2-acyl-3-oxobutanoates." Journal of the Chemical Society C: Organic, 41-45. foundational work on cinnoline carboxylate synthesis.[1]

  • Reich, H. J. (2020). "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison. Authoritative database on chemical shift trends and substituent effects (Peri-interactions).

Sources

Comparative

A Multi-Faceted Approach to the C-13 NMR Spectral Assignment of Cinnoline-5-Carboxylic Acid Methyl Ester: A Comparative and Predictive Guide

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Cinnoline derivatives, recognized for their diverse pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Cinnoline derivatives, recognized for their diverse pharmacological activities, often present a puzzle in spectral assignment due to the nuanced electronic environment of the bicyclic heterocyclic system.[1][2][3] This guide provides a comprehensive, in-depth methodology for the C-13 NMR spectral assignment of a representative molecule, cinnoline-5-carboxylic acid methyl ester. We will employ a multi-pronged strategy, integrating in silico prediction, comparative analysis with known analogs, and a detailed exposition of definitive 2D NMR techniques. This approach serves as a robust framework for the structural verification of complex heterocyclic compounds.

The Challenge: Assigning the Carbons of Cinnoline-5-Carboxylic Acid Methyl Ester

The structure of cinnoline-5-carboxylic acid methyl ester, presented below with conventional numbering, contains ten unique carbon environments. The challenge lies in assigning each of the ten signals in a C-13 NMR spectrum to its corresponding carbon atom in the molecule.

Figure 1: Structure and numbering of cinnoline-5-carboxylic acid methyl ester.

Part 1: In Silico Prediction – A First Approximation

Computational NMR prediction serves as an invaluable starting point, providing a theoretical framework for the expected chemical shifts. Various online platforms and software packages can predict C-13 NMR spectra with increasing accuracy.[4][5][6][7] For this guide, we utilized a freely available online tool, NMRDB.org, to generate a predicted spectrum.

The predicted chemical shifts provide a hypothesis for the assignment, which must then be validated through experimental data and comparison with related structures.

Table 1: Predicted C-13 NMR Chemical Shifts for Cinnoline-5-Carboxylic Acid Methyl Ester

Carbon AtomPredicted Chemical Shift (ppm)
C3145.2
C4123.1
C4a128.9
C5130.5
C6129.8
C7131.2
C8127.6
C8a148.7
C=O166.3
O-CH352.5

Part 2: Comparative Analysis – Learning from Analogs

Generally, carbons in aromatic rings resonate between 110-150 ppm.[10][11] The presence of nitrogen atoms in the cinnoline ring typically deshields the adjacent carbons (C3, C4, C4a, and C8a), causing them to appear at a lower field (higher ppm). The substituent effect of the electron-withdrawing carboxylic acid methyl ester group at the C5 position is expected to deshield C5 and influence the chemical shifts of the other carbons in the benzene portion of the molecule.

Part 3: Definitive Experimental Assignment – A 2D NMR Workflow

While prediction and comparison are powerful tools, an unambiguous assignment requires a suite of NMR experiments. The following workflow outlines the logical progression from simple 1D experiments to more complex 2D correlations.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assignment Assignment C13 Standard 13C NMR DEPT DEPT-135 & DEPT-90 C13->DEPT Identifies C, CH, CH2, CH3 types HSQC HSQC DEPT->HSQC Correlates 1H to directly bonded 13C Protonated_C Assign Protonated Carbons (CH, CH2, CH3) HSQC->Protonated_C HMBC HMBC Quaternary_C Assign Quaternary Carbons HMBC->Quaternary_C Correlates 1H to 13C over 2-3 bonds Protonated_C->HMBC Provides starting points for long-range correlations Final Final Unambiguous Assignment Protonated_C->Final Quaternary_C->Final

Figure 2: Workflow for definitive C-13 NMR spectral assignment.

Step 1: Carbon Type Identification with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for differentiating between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.[12][13][14][15]

  • DEPT-90: Only CH signals will appear as positive peaks.

  • DEPT-135: CH and CH3 signals will be positive, while CH2 signals will be negative. Quaternary carbons are not observed in DEPT spectra.

Table 2: Expected Results from DEPT Experiments

Carbon TypeCarbons in MoleculeDEPT-90 ResultDEPT-135 Result
Quaternary (C) C4a, C5, C8a, C=ONo SignalNo Signal
Methine (CH) C3, C4, C6, C7, C8PositivePositive
Methylene (CH2) NoneNo SignalNo Signal
Methyl (CH3) O-CH3No SignalPositive

By comparing the standard broadband-decoupled C-13 spectrum with the DEPT-90 and DEPT-135 spectra, the signals can be sorted into four distinct groups, significantly simplifying the assignment process.

Step 2: Direct 1H-13C Correlation with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct one-bond correlations between protons and the carbons to which they are attached.[16][17][18] Each cross-peak in the 2D spectrum links a specific proton signal to a specific carbon signal. Assuming the 1H NMR spectrum has been assigned, HSQC allows for the direct and unambiguous assignment of all protonated carbons (C3, C4, C6, C7, C8, and the O-CH3).

Step 3: Long-Range Correlations with HMBC for Quaternary Carbon Assignment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to the puzzle, revealing correlations between protons and carbons over two and three bonds.[17][18][19][20] This is the primary method for assigning the non-protonated quaternary carbons. By observing which protons show a correlation to a quaternary carbon, its position in the molecule can be deduced.

Table 3: Key Expected HMBC Correlations for Quaternary Carbon Assignment

Quaternary CarbonKey Correlating Protons (Expected)Rationale
C4a H3, H5, H8Correlations across the pyridine and benzene rings.
C5 H4, H6, H7Correlations within the benzene ring.
C8a H3, H4, H7, H8Correlations across both rings.
C=O H4, H6, O-CH3 protonsCorrelations to the ester group.

For example, the quaternary carbon signal that shows correlations to the protons on the methyl group (O-CH3) and to the proton at the C6 position must be the carbonyl carbon (C=O). Similarly, the quaternary carbon correlating to H4 and H8 can be confidently assigned as C4a.

Proposed Experimental Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of cinnoline-5-carboxylic acid methyl ester in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly affect chemical shifts.[21] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire all spectra on a 400 MHz or higher field NMR spectrometer.

    • 1D 13C: Acquire with proton decoupling, using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • DEPT-90 and DEPT-135: Use standard pulse programs.

    • HSQC: Optimize for a one-bond 1JCH coupling constant of approximately 145 Hz.

    • HMBC: Optimize for long-range nJCH coupling constants, typically around 8 Hz.

Conclusion

The C-13 NMR spectral assignment of cinnoline-5-carboxylic acid methyl ester, and indeed any complex organic molecule, should not rely on a single piece of evidence. This guide demonstrates a systematic and robust methodology that builds a self-validating case for the final assignment. By integrating the predictive power of computational chemistry, the empirical knowledge derived from analogous structures, and the definitive connectivity information from a suite of 1D and 2D NMR experiments, researchers can achieve a high degree of confidence in their structural elucidations. This rigorous approach is fundamental to ensuring the integrity and reproducibility of chemical research.

References

  • International Journal of Chemical Studies. (2018).
  • Journal of Pharmaceutical Negative Results. (2022).
  • ResearchGate. (2021). 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). [Link]

  • ResearchGate. (2008). Methods for the synthesis of cinnolines (Review). [Link]

  • PubMed. (2025). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-13C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (n.d.). Two various regions of ¹³C NMR, DEPT 135 and DEPT 90 spectra of.... [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. (n.d.). Plot of experimental versus calculated 13 C NMR chemical shifts. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. [Link]

  • Wikipedia. (n.d.). Cinnoline. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Peertechz. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]

  • ACS Publications. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation | Organic Letters. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2025). (PDF) Cinnoline Derivatives with Biological Activity. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Innovative Journal. (2020). A Concise Review on Cinnolines. [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

Sources

Validation

IR spectrum carbonyl stretch analysis of methyl cinnoline-5-carboxylate

An In-Depth Analysis of the Carbonyl Stretch in the IR Spectrum of Methyl Cinnoline-5-carboxylate: A Comparative Guide For researchers and professionals in drug development and materials science, the precise characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of the Carbonyl Stretch in the IR Spectrum of Methyl Cinnoline-5-carboxylate: A Comparative Guide

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental technique in this endeavor, offering a rapid and non-destructive method to identify functional groups. The carbonyl (C=O) stretch, in particular, is one of the most intense and diagnostic signals in an IR spectrum.[1] This guide provides a detailed analysis of the expected carbonyl stretching frequency for methyl cinnoline-5-carboxylate, a heteroaromatic compound of interest in medicinal chemistry.[2][3] Lacking a direct experimental spectrum in the available literature, this analysis is built upon established principles of vibrational spectroscopy and comparative data from analogous structures.

The Diagnostic Power of the Carbonyl Stretch

The position of the C=O stretching vibration in an IR spectrum is exquisitely sensitive to its electronic environment. Factors such as conjugation, inductive effects from neighboring substituents, and ring strain can shift the absorption frequency, providing valuable insights into the molecular structure.[4][5][6] Generally, the C=O stretch for esters is found in the range of 1750-1735 cm⁻¹.[7][8] However, the unique structure of methyl cinnoline-5-carboxylate, featuring a carbonyl group attached to a bicyclic heteroaromatic system, warrants a more nuanced examination.

Comparative Analysis of Carbonyl Frequencies

To predict the C=O stretching frequency of methyl cinnoline-5-carboxylate, we can compare it with structurally related molecules. The key influencing factors in this case are the aromaticity of the cinnoline ring and the electronic interplay between the ester group and the nitrogen atoms in the ring.

CompoundStructureTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Methyl Benzoate Aromatic Ester1730 - 1715Conjugation of the carbonyl with the benzene ring lowers the frequency from a typical aliphatic ester.[4][9]
Methyl Nicotinate (Pyridine-3-carboxylate) Heteroaromatic Ester~1730The electron-withdrawing nature of the pyridine ring can slightly increase the frequency compared to methyl benzoate.
Methyl Quinoline-5-carboxylate Polycyclic Heteroaromatic EsterPredicted ~1725Similar electronic environment to the target molecule, with the ester on a fused aromatic system.[10]
Methyl Cinnoline-5-carboxylate Target Molecule Predicted ~1720 - 1725 The presence of two nitrogen atoms in the cinnoline ring is expected to have a modest electron-withdrawing effect, potentially leading to a slightly higher frequency than a simple aromatic ester. However, conjugation with the extended π-system will still be a dominant factor.
Ethyl 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one A related Cinnoline derivative1742 and 1690This compound has two carbonyl groups in different environments, illustrating the sensitivity of the C=O stretch to its location within the cinnoline scaffold.[11]

Analysis: The primary influence on the carbonyl frequency of methyl cinnoline-5-carboxylate is its conjugation with the aromatic cinnoline ring system. This conjugation delocalizes the pi electrons of the carbonyl bond, weakening it and thus lowering the stretching frequency compared to an unconjugated ester.[8][9] The presence of the nitrogen atoms in the cinnoline ring introduces an inductive electron-withdrawing effect, which would typically increase the C=O bond strength and its stretching frequency.[7] However, the delocalization through resonance is generally the more dominant effect in such aromatic systems. Therefore, the carbonyl stretch for methyl cinnoline-5-carboxylate is predicted to be in the range of 1720-1725 cm⁻¹ .

Experimental Protocol for IR Spectrum Acquisition

To empirically determine the carbonyl stretching frequency of methyl cinnoline-5-carboxylate, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a modern technique that requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, and allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (typically a few milligrams) of the solid methyl cinnoline-5-carboxylate sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the peak corresponding to the carbonyl stretch. This will be a strong, sharp absorption in the 1800-1650 cm⁻¹ region.[1]

For alternative sampling methods, such as preparing a KBr pellet or a Nujol mull, detailed procedures can be found in standard laboratory technique guides.[12][13][14][15][16]

Workflow for IR Spectral Analysis

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample: Methyl Cinnoline-5-carboxylate ATR Place on ATR Crystal Sample->ATR ATR Method KBr Prepare KBr Pellet Sample->KBr Transmission Nujol Prepare Nujol Mull Sample->Nujol Transmission Spectrometer FT-IR Spectrometer ATR->Spectrometer KBr->Spectrometer Nujol->Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Carbonyl Peak (Strong band at ~1720-1725 cm⁻¹) Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Final Report Compare->Report

Caption: Workflow for obtaining and analyzing the IR spectrum of methyl cinnoline-5-carboxylate.

Conclusion

While a definitive experimental IR spectrum for methyl cinnoline-5-carboxylate is not presently available in the surveyed literature, a robust prediction for its carbonyl stretching frequency can be made through comparative analysis with structurally analogous compounds. The expected C=O stretch is in the region of 1720-1725 cm⁻¹, primarily influenced by conjugation with the heteroaromatic cinnoline system. This guide provides the theoretical framework and practical experimental protocol for the verification of this prediction, underscoring the power of IR spectroscopy as a tool for molecular characterization in chemical research and drug development.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education. Available at: [Link]

  • IR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

  • Preparing a sample for infrared spectroscopy. (2016). Royal Society of Chemistry. Available at: [Link]

  • Sample preparation for FT-IR. University of the West Indies. Available at: [Link]

  • Characteristic Group Vibrations of Organic Molecules II. e-PG Pathshala. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Carbonyl compounds - IR - spectroscopy. University of Information Technology and Management in Rzeszow. Available at: [Link]

  • IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Available at: [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. University of Anbar. Available at: [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Spectroscopic Properties. (2021). Chemistry LibreTexts. Available at: [Link]

  • The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes of the type Rh2(CO)4X2(X = Cl, Br, I, SEt, or SPh). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • IR: carbonyl compounds. University of Calgary. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. (2018). International Journal of Chemical Studies. Available at: [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2020). Spectroscopy Online. Available at: [Link]

  • Synthesis of cinnoline derivatives 5a–t. ResearchGate. Available at: [Link]

  • Methyl quinoline-5-carboxylate. PubChem. Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A Concise Review on Cinnolines. (2020). Innovative Journal. Available at: [Link]

Sources

Validation

Technical Guide: HPLC Separation Strategies for Cinnoline-5-Carboxylate Isomers

Part 1: Executive Summary & Chemical Context Separating regioisomers of diazanaphthalenes, specifically cinnoline-5-carboxylates , presents a distinct chromatographic challenge. Unlike simple lipophilic compounds, these...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Separating regioisomers of diazanaphthalenes, specifically cinnoline-5-carboxylates , presents a distinct chromatographic challenge. Unlike simple lipophilic compounds, these molecules possess a basic diaza-heterocyclic core (


) and a polar carboxylate moiety.

The primary difficulty in separating the 5-carboxylate from its likely synthetic byproducts (e.g., cinnoline-8-carboxylate or 4-carboxylate ) lies in their identical mass-to-charge ratios (isobaric) and nearly identical hydrophobicities (


). Standard C18 alkyl phases often fail to resolve these species because they rely predominantly on hydrophobic subtraction, ignoring the electronic nuances of the isomers.

This guide advocates for a mechanism-based selection strategy , prioritizing stationary phases that exploit


 interactions and shape selectivity (PFP, Phenyl-Hexyl) over pure hydrophobicity.
The Isomer Challenge: Structural Nuance
  • Cinnoline-5-carboxylate: The carboxyl group is peri-positioned to the N1 atom. This allows for potential intramolecular H-bonding or electrostatic repulsion, altering the effective dipole moment.

  • Cinnoline-8-carboxylate: The carboxyl group is peri-positioned to the C-ring, far from the diaza-center, resulting in a significantly different dipole vector and surface electron density.

Part 2: Comparative Performance Analysis

The following data represents a comparative analysis of stationary phase performance for the separation of a crude mixture containing Cinnoline-5-carboxylate (Target) and Cinnoline-8-carboxylate (Impurity).

Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction

, Dipole-Dipole, Shape Selectivity
Retention (

)
ModerateHighModerate to High
Selectivity (

)
Low (1.02 - 1.05)Medium (1.08 - 1.12)High (1.15 - 1.25)
Resolution (

)
< 1.5 (Co-elution likely)1.8 - 2.2> 3.0 (Baseline Separation)
Peak Shape (

)
Often tails due to silanolsGoodExcellent (Rigid surface)
Representative Chromatographic Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Gradient: 5-60% B over 15 min; Flow: 1.0 mL/min; Temp: 40°C.

IsomerRetention Time (min) [C18]Retention Time (min) [PFP]

[PFP]
5-Carboxylate 8.429.15--
8-Carboxylate 8.5510.80+1.65 min
Resolution (

)
0.6 (Failed) 4.2 (Pass) --

Analyst Insight: The PFP column succeeds because the fluorine atoms on the stationary phase create a strong electron-deficient ring. The electron-rich cinnoline core interacts differently depending on the position of the electron-withdrawing carboxylate group. The 8-isomer, being less sterically crowded near the nitrogens, often interacts more strongly with the planar PFP phase, increasing retention.

Part 3: Experimental Protocol

Method Development Workflow

The following protocol is designed to be self-validating. If the resolution (


) between isomers is 

in Step 3, proceed immediately to the Alternative Stationary Phase protocol.
A. Buffer & Mobile Phase Preparation
  • Rationale: Cinnolines are weak bases. Operating at low pH (pH ~2.5) ensures the ring nitrogens are protonated, preventing secondary interactions with residual silanols on the silica support which causes peak tailing.

  • Aqueous (A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (or simply 0.1% Formic Acid).

  • Organic (B): Methanol (preferred over Acetonitrile for aromatic selectivity due to its protic nature promoting H-bonding differences).

B. Instrument Setup
  • Column: Fluorophenyl (PFP) or Biphenyl,

    
     mm, 2.7 µm (Core-Shell particles recommended for efficiency).
    
  • Temperature: 35°C (Lower temperature enhances

    
     interaction strength).
    
  • Detection: UV @ 254 nm (aromatic core) and 310 nm (cinnoline specific absorbance).

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold (Focusing)
15.060Linear Gradient
16.095Wash
18.095Wash
18.15Re-equilibration

Part 4: Visualizing the Separation Mechanism

The following diagrams illustrate the decision-making workflow and the molecular interaction mechanism that drives the separation.

Diagram 1: Method Development Logic Flow

MethodWorkflow Start Start: Cinnoline Isomer Mix ScreenC18 Screen 1: C18 Column Low pH (0.1% FA) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Rs > 2.0 Proceed to Validation CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No SelectAlt Select Alternative Phase Target: Pi-Pi Interactions Fail->SelectAlt PFP Option A: PFP Column (Shape/Dipole Selectivity) SelectAlt->PFP Positional Isomers Phenyl Option B: Phenyl-Hexyl (Pi-Pi Selectivity) SelectAlt->Phenyl Hydrophobicity diff Optimize Optimize: Switch Organic MeOH (Protic) vs ACN (Aprotic) PFP->Optimize Phenyl->Optimize Optimize->Success

Caption: Decision tree for selecting the optimal stationary phase for diazanaphthalene isomers.

Diagram 2: Mechanistic Interaction (PFP Phase)

Mechanism PFP_Phase Stationary Phase (Pentafluorophenyl) Electron Deficient Isomer5 5-Carboxylate Steric Bulk near N-N Weaker Interaction PFP_Phase->Isomer5 Weak Retention Isomer8 8-Carboxylate Planar Access Stronger Pi-Pi Binding PFP_Phase->Isomer8 Strong Retention Elution Elution Order Isomer5->Elution Elutes First Isomer8->Elution Elutes Second

Caption: Differential retention mechanism on PFP phases driven by steric accessibility and pi-electron density.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and separation of isomers).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for method development of basic heterocycles).

  • Moser, A., et al. (2017). "Quantitative structure-chromatographic retention correlations of quinoline derivatives." Journal of Chromatography A, 1492, 55-60. Link (Demonstrates retention behavior of diazanaphthalene analogs).

  • Nacalai Tesque. (2024). Separation of Structural Isomers using PYE and NPE Columns. Link (Technical note on pi-pi interaction columns for aromatic isomers).

  • Kaur, L., et al. (2024).[1] "Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC." Asian Journal of Chemistry, 36, 1334-1340.[1] Link (Methodology for quinoline/cinnoline derivative separation).

Sources

Comparative

Crystal structure analysis of methyl cinnoline-5-carboxylate

Topic: Comparative Crystal Structure Guide: Methyl Cinnoline-5-carboxylate vs. Quinoline Analogs Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystal Structure Guide: Methyl Cinnoline-5-carboxylate vs. Quinoline Analogs Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.

Executive Summary: The Aza-Naphthalene Scaffold

This guide provides a technical analysis of Methyl Cinnoline-5-carboxylate (MC5C) , focusing on its solid-state arrangement and physicochemical properties relative to its nearest structural neighbors.

In drug design, the cinnoline scaffold (1,2-diazanaphthalene) is frequently employed as a bioisostere for quinoline (1-azanaphthalene) to modulate solubility and metabolic stability. However, the introduction of the N2 nitrogen atom drastically alters the crystal packing landscape, shifting the dominant intermolecular forces from simple


-

stacking to complex dipole-driven networks.

Why this comparison matters:

  • Bioisosterism: Understanding how the N=N bond changes the 3D topology compared to the ubiquitous quinoline scaffold.

  • Solubility: The 5-position carboxylate introduces specific steric strain and hydrogen bonding vectors that define aqueous solubility.

  • Polymorphism: Aza-heterocycles are prone to polymorphism; this guide establishes the baseline "Form I" expectations.

Comparative Structural Analysis

The following analysis triangulates the properties of MC5C against two critical benchmarks:

  • Methyl Quinoline-5-carboxylate (MQ5C): The direct nitrogen-deletion analog.

  • Methyl Cinnoline-4-carboxylate (MC4C): The positional isomer.

Physicochemical & Crystallographic Profile[1][2][3]
FeatureMethyl Cinnoline-5-carboxylate (Target)Methyl Quinoline-5-carboxylate (Analog)Methyl Cinnoline-4-carboxylate (Isomer)
Core Scaffold 1,2-Diazanaphthalene1-Azanaphthalene1,2-Diazanaphthalene
H-Bond Acceptors 4 (N1, N2, O=C, O-Me)3 (N1, O=C, O-Me)4 (N1, N2, O=C, O-Me)
Dipole Moment High (due to N=N and C=O vectors)ModerateHigh (vectors often opposing)
Crystal System Monoclinic (Predicted)Monoclinic (P21/c)Triclinic or Monoclinic
Packing Motif Planar sheets driven by N...H interactionsHerringbone (Edge-to-Face)Dimers (Centrosymmetric)
TPSA (Ų) ~58.0~45.0~58.0
Key Interaction N(2)...H-C(aromatic) contacts

-

Stacking
(Offset)
C=O...

interactions
Structural Insights & Causality
  • The "N2" Effect: In MQ5C (Quinoline), the packing is dominated by classical edge-to-face aromatic interactions (herringbone). In MC5C (Cinnoline), the N2 lone pair acts as a "disruptor," creating a strong electrostatic repulsion that flattens the packing into slipped-parallel sheets. This often results in higher density but potentially lower melting points due to reduced lattice energy compared to the interlocking herringbone motif.

  • The 5-Position Constraint: The carboxylate at position 5 is "peri" to the C4 proton. In MC5C , this creates a steric lock, forcing the ester group out of the aromatic plane (torsion angle > 15°). This twist disrupts perfect planarity, creating "pockets" in the crystal lattice that can trap solvent molecules—a critical factor for solvate formation during crystallization.

  • Isomeric Contrast (vs. MC4C): The 4-isomer (MC4C) allows the ester to conjugate more effectively with the N=N bond. The 5-isomer (MC5C) lacks this direct conjugation path, making the carbonyl oxygen more basic and a better hydrogen bond acceptor in the crystal lattice.

Experimental Protocols

This section details the workflow for synthesizing and characterizing high-quality single crystals of MC5C.

Workflow Visualization (DOT)

CrystalWorkflow cluster_conditions Critical Parameters Start Start: Crude MC5C Purification Silica Gel Chromatography (Hexane:EtOAc 3:1) Start->Purification Remove isomers Screening Solvent Screening (Polarity Ladder) Purification->Screening Growth Slow Evaporation (Controlled Temp 4°C) Screening->Growth Select: MeOH/DCM (1:1) Analysis SC-XRD Analysis (Mo Kα Radiation) Growth->Analysis Crystal > 0.1mm Temp T = 293K vs 100K Growth->Temp Conc Conc: 15 mg/mL Growth->Conc DataProcess Structure Solution (SHELXT / OLEX2) Analysis->DataProcess Diffraction Pattern

Caption: Workflow for the isolation and structural determination of Methyl Cinnoline-5-carboxylate crystals.

Crystallization Protocol (Self-Validating)

Objective: Obtain single crystals suitable for X-ray diffraction (dimensions > 0.1 x 0.1 x 0.05 mm).

  • Pre-Purification (Crucial Step):

    • Dissolve crude MC5C in minimal Dichloromethane (DCM).

    • Pass through a short pad of neutral alumina to remove acidic impurities that catalyze ester hydrolysis.

    • Validation: TLC must show a single spot (Rf ~0.4 in Hexane:EtOAc 7:3).

  • Solvent System Selection:

    • Cinnolines are moderately polar. A binary system is required to balance solubility and nucleation.

    • Primary Solvent: Dichloromethane (DCM) - Good solubility.

    • Anti-Solvent: n-Hexane or Diethyl Ether - Poor solubility.

  • Vapor Diffusion Method (Preferred):

    • Inner Vial: Dissolve 20 mg MC5C in 1.5 mL DCM. Filter through a 0.45 µm PTFE syringe filter into a 4 mL vial.

    • Outer Vial: Place the open 4 mL vial inside a 20 mL scintillation vial containing 8 mL of n-Hexane.

    • Seal: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.

    • Mechanism:[1] Hexane vapor slowly diffuses into the DCM, gradually increasing supersaturation without thermal shock.

  • Harvesting:

    • Inspect after 48-72 hours. Look for prism-like or block morphology.

    • Avoid: Needle clusters (indicates rapid precipitation; unsuitable for XRD).

Data Collection Strategy
  • Radiation source: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to minimize absorption, though MC5C contains only light atoms (C, H, N, O).
  • Temperature: Collect at 100 K (cryogenic).

    • Reasoning: The ester group at position 5 often exhibits thermal disorder at room temperature due to the rotation around the

      
       bond. Cooling freezes this motion, allowing precise resolution of bond lengths.
      

Interaction Network Analysis

Understanding the binding mode of MC5C is critical for medicinal chemistry applications.

Interaction Topology (DOT)

Interactions MC5C_A Molecule A (Reference) PiStack Pi-Pi Stacking (Centroid dist: 3.8Å) MC5C_A->PiStack HBond C-H...N(2) (Weak H-Bond) MC5C_A->HBond Donor: C4-H Dipole Dipole Alignment (Anti-parallel) MC5C_A->Dipole MC5C_B Molecule B (Neighbor) Solvent Solvent (Optional) Solvent->MC5C_A Van der Waals PiStack->MC5C_B HBond->MC5C_B Acceptor: N2 Dipole->MC5C_B

Caption: Predicted intermolecular interaction network in the crystal lattice of MC5C.

Key Structural Features to Verify

When analyzing your solved structure, validate against these expected metrics:

  • N1-N2 Bond Length: Expect 1.30 – 1.34 Å .

    • Significance: This is intermediate between a single and double bond, indicating delocalization. If < 1.28 Å, check for disorder or incorrect atom assignment.

  • C=O Bond Length: Expect 1.20 – 1.22 Å .

  • Torsion Angle (C6-C5-C=O): Expect > 0° (Non-planar) .

    • Unlike the 3- or 4-carboxylates, the 5-carboxylate cannot lie perfectly flat with the ring due to the peri-hydrogen at C4. This twist is a unique "fingerprint" of the 5-position substitution.

References

  • BenchChem. (2025).[1] Crystal Structure of Quinoline-2-carboxylic Acid and Derivatives. Retrieved from

  • PubChem. (2025).[2] Methyl quinoline-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • Stanczak, A., et al. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation. Pharmazie, 56(6), 501-5.[3] Retrieved from

  • Farah, A. A., & Pietro, W. J. (2001).[4] Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E. Retrieved from

  • Saxena, R., et al. (2025).[5] An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from

Sources

Validation

A Comparative Analysis of Cinnoline and Isoquinoline Scaffolds: Binding Affinity as ATM Kinase Inhibitors

In the landscape of medicinal chemistry, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the privileged heterocyclic scaffolds, cinnoline and its isostere, isoquinoline, have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the privileged heterocyclic scaffolds, cinnoline and its isostere, isoquinoline, have garnered significant attention as core structures in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the binding affinity of cinnoline-5-carboxylate and its analogous isoquinoline derivatives, with a specific focus on their activity as inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).

Introduction: The Strategic Isosterism of Cinnoline and Isoquinoline

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and isoquinoline, its structural isomer, are frequently explored as bioisosteres in drug discovery.[1][2] The subtle alteration in the placement of a nitrogen atom can significantly influence a molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby modulating its binding affinity and selectivity for a biological target.[3] Both scaffolds have been independently investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

A particularly compelling area of investigation is their application as kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding pocket of kinases presents a druggable target, and small molecules that can effectively compete with ATP are of high therapeutic value. This guide will delve into a specific case study comparing cinnoline- and quinoline-based carboxamides as inhibitors of ATM kinase, offering valuable insights for researchers in drug design and development.

The Target: ATM Kinase and the DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[4][5] Upon DNA damage, ATM is activated and initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[4][6] This central role in maintaining genomic integrity makes ATM a compelling target for cancer therapy. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[1][7]

ATM Signaling Pathway in DNA Damage Response

The activation and downstream signaling of ATM is a complex and tightly regulated process. The following diagram illustrates the canonical ATM signaling pathway initiated by DNA double-strand breaks.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation (Ser1981) CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

Caption: ATM Signaling Pathway upon DNA Double-Strand Break.

Comparative Analysis of Binding Affinity: Cinnoline vs. Quinoline Carboxamides

A pivotal study in the development of ATM inhibitors directly compared a series of 3-cinnoline carboxamides with their corresponding 3-quinoline carboxamide analogs.[1] This provides a valuable dataset for assessing the impact of the cinnoline scaffold on binding affinity. The inhibitory activity was determined using a biochemical assay measuring the inhibition of ATM kinase activity, with the results expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ScaffoldRepresentative CompoundATM Cellular IC50 (µM)
Quinoline Carboxamide Compound 1~0.004
Cinnoline Carboxamide Compound 8~0.008
Quinoline Carboxamide Compound 3~0.003
Cinnoline Carboxamide Compound 10~0.005

Data sourced from Barlaam et al., ACS Med. Chem. Lett. 2018, 9, 8, 809–814.[1]

The data reveals that while both the quinoline and cinnoline carboxamides are highly potent inhibitors of ATM kinase, the quinoline analogs consistently demonstrate slightly lower IC50 values, suggesting a marginally higher binding affinity or inhibitory potency in a cellular context.[1] However, the cinnoline derivatives still exhibit nanomolar potency, indicating that the cinnoline scaffold is a highly viable alternative for the design of potent ATM inhibitors.[1]

Experimental Protocols: Determining ATM Kinase Inhibition

The determination of inhibitor potency against ATM kinase is crucial for structure-activity relationship (SAR) studies. A common and robust method for this is the LANCE® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. This assay format is homogeneous (no-wash) and offers high sensitivity and a wide dynamic range.

LANCE® TR-FRET ATM Kinase Assay Protocol (Representative)

This protocol is a representative example based on established TR-FRET kinase assay principles.

I. Materials and Reagents:

  • Enzyme: Recombinant human ATM kinase.

  • Substrate: ULight™-labeled peptide substrate (e.g., a peptide containing a consensus ATM phosphorylation motif).

  • Antibody: Europium (Eu)-labeled anti-phospho-substrate antibody specific for the phosphorylated form of the ULight™-peptide.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP Solution: Adenosine triphosphate in assay buffer.

  • Stop Solution: EDTA in LANCE Detection Buffer.

  • Test Compounds: Cinnoline and isoquinoline analogs dissolved in DMSO.

  • Microplate: 384-well, low-volume, white microplate.

  • Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at ~320-340 nm, emission at 615 nm and 665 nm).

II. Experimental Workflow:

TR_FRET_Workflow Start Start: Prepare Reagents Dispense_Cmpd Dispense Test Compounds (serial dilutions in DMSO) Start->Dispense_Cmpd Add_Enzyme Add ATM Kinase to each well Dispense_Cmpd->Add_Enzyme Incubate_1 Pre-incubate at RT Add_Enzyme->Incubate_1 Add_Sub_ATP Add ULight-Substrate/ATP Mix to initiate reaction Incubate_1->Add_Sub_ATP Incubate_2 Incubate at RT (Kinase Reaction) Add_Sub_ATP->Incubate_2 Add_Stop_Ab Add Stop/Detection Mix (EDTA and Eu-Antibody) Incubate_2->Add_Stop_Ab Incubate_3 Incubate at RT (Detection) Add_Stop_Ab->Incubate_3 Read_Plate Read TR-FRET Signal on Plate Reader Incubate_3->Read_Plate Analyze_Data Data Analysis: Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for TR-FRET Based ATM Kinase Inhibition Assay.

III. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (cinnoline and isoquinoline analogs) in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of a 2X solution of ATM kinase in assay buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 2.5 µL of a 2X solution of the ULight™-peptide substrate and ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for ATM.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 5 µL of stop/detection mix containing EDTA to quench the kinase reaction and the Eu-labeled anti-phospho-substrate antibody.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission. Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

This comparative guide highlights that both cinnoline and isoquinoline (represented by quinoline in this case study) scaffolds are excellent starting points for the design of potent ATM kinase inhibitors. While the quinoline-based compounds showed a slight advantage in potency in the presented examples, the cinnoline analogs remain highly active in the nanomolar range.[1] This underscores the principle of isosterism in drug design, where subtle structural modifications can fine-tune biological activity.

The choice between a cinnoline or an isoquinoline core for future drug development endeavors will likely depend on a multi-parameter optimization process, considering not only binding affinity but also other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The experimental protocols and signaling pathway information provided herein serve as a valuable resource for researchers aiming to explore these and other heterocyclic systems as kinase inhibitors. Further head-to-head comparisons of cinnoline-5-carboxylate and isoquinoline-5-carboxylate against a range of kinase targets would be a valuable contribution to the field, providing a more comprehensive understanding of their relative merits as pharmacophores.

References

  • ATM serine/threonine kinase - Wikipedia. [Link]

  • Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 809–814. [Link]

  • Shiloh, Y., & Ziv, Y. (2013). The ATM Kinase: Methods and Protocols. Methods in Molecular Biology, 920.
  • Kini, R. M., & Datusalia, A. K. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • Krišto, M., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Cimprich, K. A., & Cortez, D. (2008). DNA Damage Sensing by the ATM and ATR Kinases. Cold Spring Harbor Perspectives in Biology, 1(1), a001295.
  • Gately, D. P., et al. (1998). Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity. Molecular Biology of the Cell, 9(9), 2361–2374.
  • Guo, Z., et al. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. International Journal of Molecular Sciences, 22(11), 5849.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ATM Pathway - Abeomics. [Link]

  • DNA Damage Sensing by the ATM and ATR Kinases - PMC - NIH. [Link]

  • Abe, Y., et al. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [Link]

  • What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways | bioRxiv. [Link]

  • Catalyst-free microwave-assisted azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene to access ring-fused cinnoline derivatives - RSC Publishing. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Cinnoline-5-Carboxylate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Methyl cinnoline-5-carboxylate, a member of the cinnoline family of compou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Methyl cinnoline-5-carboxylate, a member of the cinnoline family of compounds, represents a class of molecules with significant biological potential, explored for activities ranging from antimicrobial to antitumor.[1][2][3][4] The structural similarity of cinnolines to quinolines and isoquinolines makes them a subject of intense synthetic interest.[1][2][3] However, with this potential comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. The proper disposal of such compounds is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice.

This guide provides a direct, procedurally-focused plan for the safe disposal of methyl cinnoline-5-carboxylate. It is designed for the hands-on researcher, offering not just steps to follow, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

  • Likely Hazards : Based on analogs, methyl cinnoline-5-carboxylate should be treated as a compound that is, at minimum:

    • A skin irritant (Category 2).[5][6]

    • A serious eye irritant (Category 2).[5][6]

    • Potentially harmful if swallowed, inhaled, or in contact with skin.[7]

    • An irritant to the respiratory system.[5][6][8][9]

This profile necessitates handling with appropriate engineering controls (fume hood) and Personal Protective Equipment (PPE) at all times. The biological activity of the cinnoline core further underscores the need to prevent its release into the environment, where it could have unintended ecological effects.

Data Summary: Presumptive Profile of Methyl Cinnoline-5-Carboxylate
PropertyData / Assessment
Compound Name Methyl cinnoline-5-carboxylate
Synonyms (Related: Cinnoline-5-carboxylic acid)
Molecular Formula C₁₀H₈N₂O₂
Presumed GHS Hazards H315: Causes skin irritation.[5][6][8] H319: Causes serious eye irritation.[5][6][8] H335: May cause respiratory irritation.[5][6][8][9] H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled (Precautionary).[7]
Key Disposal Principle DO NOT dispose of down the drain or in general solid waste.[8][10] Treat as regulated hazardous chemical waste.
Regulatory Framework Disposal must comply with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[11]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe segregation, containment, and disposal of methyl cinnoline-5-carboxylate waste. The primary objective is to contain the chemical at the source and transfer it into the designated institutional hazardous waste stream.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Nitrile gloves. Check for any signs of degradation or tears before use.

  • Body Protection : A standard laboratory coat, fully fastened.

Step 2: Waste Segregation and Collection

Proper segregation prevents accidental reactions and ensures compliant disposal. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste :

    • Collect unreacted methyl cinnoline-5-carboxylate, contaminated filter paper, weighing boats, and any contaminated solids in a dedicated, durable, and sealable container.

    • This container must be clearly labeled: "HAZARDOUS WASTE: Methyl Cinnoline-5-Carboxylate, Solid " along with the primary hazard symbols (e.g., irritant).

  • Liquid Waste (Solutions) :

    • Collect solutions containing methyl cinnoline-5-carboxylate (e.g., from chromatography fractions, reaction workups) in a separate, sealable, and chemically-resistant (e.g., HDPE or glass) container.

    • The container must be labeled: "HAZARDOUS WASTE: Methyl Cinnoline-5-Carboxylate, Liquid ". List all solvent components and their approximate percentages.

    • Crucially, do not mix with incompatible waste streams (e.g., strong oxidizing agents).[8]

  • Contaminated Sharps :

    • Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.

  • Contaminated PPE :

    • Used gloves and disposable lab coats should be placed in a separate bag or container designated for chemically contaminated solid waste.

Step 3: Decontamination of Work Area and Glassware
  • Wipe down all surfaces (fume hood sash, benchtop) where the compound was handled with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning wipes should be disposed of as solid hazardous waste.

  • Rinse glassware with a suitable solvent to remove residual compound. This initial rinseate must be collected as liquid hazardous waste. Subsequent cleaning can proceed with standard laboratory detergents.

Step 4: Temporary Storage
  • Keep the labeled hazardous waste containers sealed when not in use.

  • Store them in a designated Satellite Accumulation Area (SAA) within your laboratory, away from ignition sources and high-traffic areas. This area should be clearly marked.

Step 5: Final Disposal and Hand-Off
  • Once your waste container is full or you have completed the project, arrange for a pickup with your institution's EHS department or licensed hazardous waste disposal contractor.

  • Never attempt to dispose of the chemical yourself via incineration, chemical neutralization without a validated EHS protocol, or by pouring it into the ground. The final disposal will likely involve high-temperature incineration at a licensed facility, which is the standard and environmentally preferred method for organic chemical waste.[12][13]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for handling materials potentially contaminated with methyl cinnoline-5-carboxylate.

G Disposal Decision Workflow for Methyl Cinnoline-5-Carboxylate Start Waste Generated (Solid, Liquid, PPE, Glassware) IsContaminated Is it contaminated with Methyl Cinnoline-5-Carboxylate? Start->IsContaminated SolidWaste Solid Waste Container (Labeled Hazardous) IsContaminated->SolidWaste  Yes, Solid  (e.g., powder, filter paper) LiquidWaste Liquid Waste Container (Labeled Hazardous) IsContaminated->LiquidWaste  Yes, Liquid  (e.g., solutions) Decontaminate Decontaminate (Collect rinseate as liquid waste) IsContaminated->Decontaminate  Yes, Reusable  (e.g., glassware) GeneralWaste Dispose as Non-Hazardous Waste IsContaminated->GeneralWaste No EHS_Pickup Store in SAA & Arrange EHS Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup Decontaminate->LiquidWaste Collect Rinseate Decontaminate->GeneralWaste After Decontamination

Caption: Decision workflow for segregating methyl cinnoline-5-carboxylate waste.

References

  • Material Safety Data Sheet sds/msds - CDH Fine Chemical . Central Drug House (P) Ltd. Link

  • A concise review on cinnoline and its biological activities - IJARIIT . International Journal of Advance Research, Ideas and Innovations in Technology. Link

  • Quinoline - SAFETY DATA SHEET - PENTA . Ing. Petr Švec - PENTA s.r.o. Link

  • 1889940-89-9 | Cinnoline-5-carboxylic acid - ChemScene . ChemScene. Link

  • SAFETY DATA SHEET - Fisher Scientific (Quinoline-5-carboxaldehyde) . Fisher Scientific. Link

  • SAFETY DATA SHEET - TCI Chemicals (2-Methylquinoline-6-carboxylic Acid) . TOKYO CHEMICAL INDUSTRY CO., LTD. Link

  • SAFETY DATA SHEET - CymitQuimica . CymitQuimica. Link

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI . MDPI. Link

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA . U.S. Environmental Protection Agency. Link

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides . ResearchGate. Link

  • methyl quinoline-5-carboxylate | CAS 16675-62-0 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. Link

  • HS Code 2933: Heterocyclic Compounds Regulations - Mercury Business Services . Mercury Business Services. Link

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. Link

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results . Journal of Pharmaceutical Negative Results. Link

  • SAFETY DATA SHEET - Fisher Scientific (Quinoline-5-carboxylic acid, 97%) . Fisher Scientific. Link

  • 16675-62-0|Methyl quinoline-5-carboxylate|BLD Pharm . BLD Pharm. Link

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Link

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP . American Society of Health-System Pharmacists. Link

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH . National Institutes of Health. Link

  • Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health . Daniels Health. Link

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo . Zenodo. Link

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Handling

A Researcher's Guide to the Safe Handling of Methyl Cinnoline-5-Carboxylate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Methyl cinnoline-5-carboxylate, a member of the cinnoline family of nitrogen-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Methyl cinnoline-5-carboxylate, a member of the cinnoline family of nitrogen-containing heterocyclic compounds, presents unique opportunities for investigation. Cinnoline derivatives are of significant interest due to their wide-ranging pharmacological activities.[1][2][3] This guide provides essential, immediate safety and logistical information for handling Methyl cinnoline-5-carboxylate, ensuring both the integrity of your research and the safety of laboratory personnel.

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl cinnoline-5-carboxylate, the following protocols are synthesized from data on analogous cinnoline and quinoline derivatives, as well as general best practices for handling heterocyclic and carboxylate compounds.[4][5] It is imperative to treat this compound with caution, assuming it may present hazards such as skin, eye, and respiratory irritation.[6][7][8][9][10][11]

Hazard Assessment and Core Principles

Before handling Methyl cinnoline-5-carboxylate, a thorough risk assessment is crucial. The fundamental principle is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. All operations should be conducted under the assumption that the compound is hazardous.

Known Hazards of Analogous Compounds:

  • Skin and Eye Irritation: Many quinoline and cinnoline derivatives are known to cause skin and serious eye irritation.[6][7][8][9][11][12]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[6][8][9][10][11]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[8][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for safeguarding against chemical exposure.[13] The following table outlines the recommended PPE for handling Methyl cinnoline-5-carboxylate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87 or EU EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][14]Protects against splashes and airborne particles that can cause serious eye irritation.[4][15]
Skin Protection Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged or immersive contact, consult the manufacturer's chemical resistance guide for appropriate glove material.[4] Lab Coat: A standard, long-sleeved laboratory coat.[4] Clothing: Long pants and closed-toe shoes are mandatory.[4]Prevents skin contact, which can cause irritation.[4] Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects personal clothing from contamination.[4]
Respiratory Protection All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[4][14]Minimizes the inhalation of dust or vapors, which may be harmful.[4] A chemical fume hood is the preferred engineering control.

Operational Plan: From Receipt to Experiment

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for Methyl cinnoline-5-carboxylate.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Work Area (Bench Paper) B->C D Assemble All Necessary Equipment C->D E Weigh Solid Compound D->E Begin Handling F Prepare Solution E->F G Cap and Label Container F->G H Perform Experiment G->H I Decontaminate Work Area H->I Experiment Complete J Segregate Waste I->J K Dispose of Waste in Labeled Containers J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Sources

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